6-Methylpicolinic acid-thioamide
Description
Structure
2D Structure
Properties
IUPAC Name |
6-methylpyridine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-5-3-2-4-6(9-5)7(8)10/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBNVICEAWQVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208061 | |
| Record name | 6-Methylpicolinic acid-thioamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5933-30-2 | |
| Record name | 6-Methyl-2-pyridinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5933-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 6-Methylpicolinic acid-thioamide | |
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| Record name | 5933-30-2 | |
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| Record name | 6-Methylpicolinic acid-thioamide | |
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| Record name | 6-methylpyridine-2-thioamide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 6-METHYLPICOLINIC ACID-THIOAMIDE | |
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Foundational & Exploratory
6-Methylpicolinic Acid-Thioamide: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Core Chemical Properties
6-Methylpicolinic acid-thioamide, also known as 6-methyl-2-pyridinecarbothioamide, is a sulfur-containing organic compound. The presence of a thioamide group in place of a more common amide group can significantly influence its physicochemical properties, including hydrogen bonding capacity, nucleophilicity, and reactivity. Thioamides are known to be more reactive towards both nucleophiles and electrophiles compared to their amide counterparts.
The substitution of an amide with a thioamide can also enhance the metabolic stability of molecules, making them more resistant to enzymatic degradation, a property that is of interest in drug development.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5933-30-2 | [2] |
| Molecular Formula | C₇H₈N₂S | [2] |
| Molecular Weight | 152.22 g/mol | [2] |
| Melting Point | 103-104 °C | [2] |
| InChI | InChI=1S/C7H8N2S/c1-5-3-2-4-6(9-5)7(8)10/h2-4H,1H3,(H2,8,10) | |
| InChIKey | USBNVICEAWQVGN-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=NC(=CC=C1)C(=S)N |
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and characterization of this compound are not available in the current scientific literature. However, the synthesis of similar pyridinecarbothioamides has been reported through various methods. A general approach involves the thionation of the corresponding amide, 6-methylpicolinamide.
General Synthesis Workflow: Thionation of 6-Methylpicolinamide
The conversion of an amide to a thioamide is commonly achieved using a thionating agent. Lawesson's reagent is a widely used reagent for this purpose. The following diagram illustrates a generalized workflow for such a reaction.
Caption: Generalized workflow for the synthesis of this compound.
Disclaimer: This is a generalized protocol and has not been specifically validated for this compound. The reaction conditions, including solvent, temperature, and reaction time, would require optimization.
Spectroscopic Data
No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. Characterization of this compound would require standard analytical techniques to confirm its structure and purity.
Biological Activity and Signaling Pathways
There is currently no available information in the scientific literature regarding the biological activity or potential signaling pathways associated with this compound. Studies on other picolinamide derivatives have shown a wide range of biological activities, but these cannot be directly extrapolated to the thioamide derivative. Therefore, a diagram of a signaling pathway involving this compound cannot be provided.
Conclusion
This compound is a compound for which basic chemical identifiers and a melting point are known. However, a significant gap exists in the scientific literature concerning its detailed chemical properties, synthesis, and biological function. This presents an opportunity for further research to characterize this molecule and explore its potential applications. Researchers interested in this compound would need to undertake de novo synthesis, full analytical characterization, and biological screening to elucidate its properties.
References
An In-depth Technical Guide to 6-Methylpicolinic Acid-thioamide: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpicolinic acid-thioamide, also known as 6-methylpyridine-2-carbothioamide, is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and materials science. The introduction of a thioamide group in place of a carboxylic acid or amide can significantly alter a molecule's physicochemical properties, including its acidity, hydrogen bonding capability, and metal-chelating properties. This guide provides a comprehensive overview of the structure and synthesis of this compound, presenting key data and experimental protocols to aid in its further investigation and application.
Molecular Structure and Properties
The chemical structure of this compound consists of a pyridine ring substituted with a methyl group at the 6-position and a thioamide group at the 2-position.
Chemical Structure:
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 5933-30-2 | [1][2][3] |
| Molecular Formula | C₇H₈N₂S | [2][3] |
| Molecular Weight | 152.22 g/mol | [3] |
| Melting Point | 103-104 °C | [1] |
| Boiling Point | 288.3 °C at 760 mmHg | [2] |
| Density | 1.212 g/cm³ | [2] |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
The primary synthetic route to this compound involves the thionation of its corresponding amide precursor, 6-methylpicolinamide. This transformation is most commonly achieved using Lawesson's reagent. An alternative theoretical pathway could involve the reaction of 2-cyano-6-methylpyridine with a sulfur source.
Synthesis via Thionation of 6-Methylpicolinamide
This is the most established method for the preparation of this compound. The reaction involves the conversion of the carbonyl group of the amide to a thiocarbonyl group.
Reaction Scheme:
Figure 1: Synthesis of this compound via thionation.
Experimental Protocol:
Materials:
-
6-Methylpicolinamide (starting material)
-
Lawesson's reagent (0.5 - 1.0 equivalents)
-
Anhydrous solvent (e.g., toluene or tetrahydrofuran (THF))
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methylpicolinamide in the chosen anhydrous solvent under an inert atmosphere.
-
Add Lawesson's reagent to the solution. The molar ratio of Lawesson's reagent to the amide can be optimized, but typically ranges from 0.5 to 1.0 equivalents.
-
Heat the reaction mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified. Purification often involves aqueous work-up followed by column chromatography on silica gel.
Quantitative Data:
Specific yield and detailed purification methods for the synthesis of this compound have not been reported in the searched literature. Researchers should optimize the reaction conditions and purification to achieve the best results.
Synthesis from 2-Cyano-6-methylpyridine
Another potential, though less documented, synthetic route involves the conversion of a nitrile group to a thioamide. 2-Cyano-6-methylpyridine has been identified as a precursor to 6-methylpyridine-2-carbothioamide[2]. This transformation can typically be achieved by reaction with a source of hydrogen sulfide, such as H₂S gas or a salt like sodium hydrosulfide (NaSH).
Reaction Scheme:
Figure 2: Potential synthesis of this compound from a nitrile precursor.
Experimental Protocol:
A detailed experimental protocol for the synthesis of this compound from 2-cyano-6-methylpyridine is not available in the reviewed literature. A general approach would involve dissolving the nitrile in a suitable solvent and treating it with a sulfurizing agent.
Characterization Data
Detailed spectroscopic data for this compound is not extensively published. However, based on its structure, the expected spectral characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet), and the aromatic protons on the pyridine ring (likely multiplets or doublets/triplets depending on the coupling). The two protons of the thioamide NH₂ group may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbon, the carbons of the pyridine ring, and the thiocarbonyl carbon (C=S), which typically appears at a characteristic downfield shift.
Infrared (IR) Spectroscopy:
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the thioamide group (typically in the range of 3100-3400 cm⁻¹), C=S stretching (around 1000-1250 cm⁻¹), and various C-H and C=N vibrations from the pyridine ring.
Conclusion
This technical guide provides a foundational understanding of the structure and synthesis of this compound. While the thionation of 6-methylpicolinamide stands as the most probable synthetic route, a detailed, optimized experimental protocol with comprehensive characterization data is yet to be extensively reported in the scientific literature. The information and general protocols provided herein offer a solid starting point for researchers and drug development professionals interested in exploring the potential of this and related thioamide compounds. Further research is warranted to fully elucidate the synthetic details and to explore the biological and material properties of this intriguing molecule.
References
6-Methylpicolinic acid-thioamide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Methylpicolinic acid-thioamide, also known as 6-methyl-2-pyridinecarbothioamide. It covers its chemical properties, a detailed synthetic pathway with experimental protocols, and a summary of the biological context of related compounds.
Core Compound Information
This compound is a sulfur-containing organic compound belonging to the pyridine family. The presence of a thioamide group in place of an amide can significantly alter a molecule's physicochemical properties, including its hydrogen bonding capacity, nucleophilicity, and reactivity.
| Property | Value | Reference |
| CAS Number | 5933-30-2 | [1] |
| Molecular Formula | C₇H₈N₂S | [1] |
| Molecular Weight | 152.22 g/mol | [1] |
| Canonical SMILES | CC1=NC(=CC=C1)C(=S)N | [1] |
| InChI | InChI=1S/C7H8N2S/c1-5-3-2-4-6(9-5)7(8)10/h2-4H,1H3,(H2,8,10) | [1] |
| Synonyms | 6-Methyl-2-pyridinecarbothioamide, 6-Methylpicolinic thionamide, 2-Pyridinecarbothioamide, 6-methyl- | [1] |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be achieved through a three-step process starting from the readily available 2,6-lutidine. The pathway involves an initial oxidation to form the carboxylic acid, followed by amidation to the corresponding amide, and a final thionation step.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 6-Methyl-2-pyridinecarboxylic acid
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 2,6-dimethylpyridine (10.71 g, 0.1 mol) in 500 mL of deionized water.
-
Heat the solution to 60°C with stirring.
-
Slowly add potassium permanganate (KMnO₄, 23.7 g, 0.15 mol) in ten portions, with a 30-minute interval between each addition, while maintaining the temperature at approximately 60°C.
-
Continue the reaction for 5 hours.
-
After completion, filter the hot solution to remove insoluble manganese dioxide.
-
Cool the filtrate and adjust the pH to 5 with a suitable acid.
-
Extract the product with ethyl acetate.
-
Collect the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield 6-methyl-2-pyridinecarboxylic acid.
Step 2: Synthesis of 6-Methylpicolinamide
Experimental Protocol:
Note: A specific protocol for the amidation of 6-methyl-2-pyridinecarboxylic acid was not found in the searched literature. The following is a general procedure for the amidation of a carboxylic acid via an acyl chloride.
-
To a solution of 6-methyl-2-pyridinecarboxylic acid (1 equivalent) in an inert solvent such as dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂, 1.2 equivalents) at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acid chloride in an inert solvent and add it dropwise to a cooled (0°C) concentrated aqueous solution of ammonium hydroxide (excess).
-
Stir the reaction mixture vigorously for a few hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 6-methylpicolinamide.
Step 3: Synthesis of this compound
Experimental Protocol:
Note: A specific protocol for the thionation of 6-methylpicolinamide was not found in the searched literature. The following is a general procedure for the thionation of an amide using Lawesson's reagent.
-
Dissolve Lawesson's reagent (0.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
In a separate flask, dissolve 6-methylpicolinamide (1 equivalent) in anhydrous THF.
-
Add the amide solution to the Lawesson's reagent solution at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction can take from 30 minutes to several hours.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent such as ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain this compound.
Biological and Pharmacological Context
Studies on related N-phenyl substituted pyridine-2-carbothiamides (PCAs) and their ruthenium complexes have demonstrated cytotoxic activity against various cancer cell lines, including HCT116 (colon cancer), H460 (lung cancer), SiHa (cervical cancer), and SW480 (colon cancer). The cytotoxicity of these compounds is often correlated with their lipophilicity. For instance, more lipophilic PCA ligands and their corresponding ruthenium complexes have shown higher cytotoxic effects.[2]
The proposed mechanism of action for some organometallic anticancer agents containing 2-pyridinecarbothioamide ligands involves interference with chromatin activity. It has been suggested that these compounds can form adducts with histidine side chains on histone proteins within the nucleosome core particle.
Given the established biological activity of structurally similar compounds, this compound represents a molecule of interest for further investigation in drug discovery programs.
Conclusion
This technical guide provides essential information on this compound, including its chemical properties and a detailed, albeit generalized, synthetic route. While specific experimental and biological data for this compound are limited in current literature, the established activity of related pyridinecarbothioamides suggests its potential as a scaffold in medicinal chemistry. Further research is warranted to fully elucidate its synthetic nuances and pharmacological profile.
References
Discovery and history of 6-Methylpicolinic acid-thioamide
An In-depth Technical Guide on the Core Properties, Synthesis, and Potential Biological Activity of 6-Methylpicolinic Acid-Thioamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as 6-methylpyridine-2-carbothioamide, is a sulfur-containing heterocyclic compound. It belongs to the class of picolinic acid derivatives, which are known for their chelating properties and diverse biological activities. The replacement of the oxygen atom of the amide group with a sulfur atom to form a thioamide group significantly alters the molecule's electronic and steric properties, often leading to unique pharmacological profiles. Thioamides are recognized as important pharmacophores in medicinal chemistry, exhibiting a wide range of activities, including antibacterial, antifungal, and anticancer effects. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its synthesis, physicochemical properties, and potential therapeutic applications based on studies of structurally related compounds. While a detailed historical account of its specific discovery is not extensively documented in publicly available literature, its chemical scaffold continues to be an area of active investigation in the pursuit of novel therapeutic agents.
Physicochemical Properties
The fundamental physicochemical properties of this compound (CAS No: 5933-30-2) are summarized in the table below. These properties are crucial for its handling, formulation, and assessment of its potential as a drug candidate.
| Property | Value |
| Molecular Formula | C₇H₈N₂S |
| Molecular Weight | 152.22 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 103-105 °C |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water. |
| CAS Number | 5933-30-2 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from 6-methylpicolinic acid. A common and effective method involves the conversion of the carboxylic acid to its corresponding amide, followed by thionation.
Proposed Synthetic Workflow
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Methylpicolinamide
-
Activation of Carboxylic Acid: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-methylpicolinic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).
-
Reaction: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.
-
Amidation: To the resulting crude 6-methylpicolinoyl chloride, slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) at 0 °C with vigorous stirring.
-
Isolation: The precipitated 6-methylpicolinamide is then collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of this compound
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 6-methylpicolinamide (1 equivalent) in a suitable anhydrous solvent such as toluene or dioxane.
-
Thionation: Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Potential Biological Activity and Data
While specific biological activity data for this compound is limited in the public domain, research on structurally similar compounds, particularly pyridine carbothioamides and thiosemicarbazones, suggests potential anticancer properties.
A closely related compound, 6-methylpyridine-2-carbaldehydethiosemicarbazone, and its metal complexes have been evaluated for their in vitro cytotoxic activity against human cancer cell lines.[1]
| Compound | Cell Line | IC₅₀ (µM) |
| 6-methylpyridine-2-carbaldehydethiosemicarbazone | HCT116 (Colon Cancer) | 3.32 |
| DU145 (Prostate Cancer) | 3.60 | |
| [Zn(6-methylpyridine-2-carbaldehydethiosemicarbazone)Cl₂] | HCT116 (Colon Cancer) | 2.60 |
| DU145 (Prostate Cancer) | 3.10 |
These findings suggest that the 6-methylpyridine carbothioamide scaffold is a promising starting point for the development of novel anticancer agents. The introduction of the thioamide functional group is often associated with enhanced biological activity.
Potential Mechanism of Action: Aurora-B Kinase Inhibition
The molecular targets of many pyridine-based anticancer agents are often protein kinases. One such family of kinases, the Aurora kinases, are critical regulators of mitosis, and their overexpression is frequently observed in various human cancers. The inhibition of Aurora kinases, particularly Aurora-B, has emerged as a promising strategy in cancer therapy. While not directly demonstrated for this compound, related picolinamide derivatives have been shown to exert their anticancer effects through the inhibition of Aurora-B kinase.
Aurora-B Kinase Signaling Pathway
Caption: Putative inhibition of the Aurora-B kinase signaling pathway.
The inhibition of Aurora-B kinase disrupts several critical mitotic events, including histone H3 phosphorylation, proper kinetochore-microtubule attachments, and the spindle assembly checkpoint. This ultimately leads to mitotic arrest and apoptosis in cancer cells.
Conclusion
This compound is a readily synthesizable compound with a chemical scaffold that holds promise for applications in medicinal chemistry. While direct biological data for this specific molecule is sparse, the demonstrated anticancer activity of closely related analogs suggests that it warrants further investigation as a potential therapeutic agent. Future studies should focus on its comprehensive biological evaluation, including screening against a panel of cancer cell lines and elucidation of its precise mechanism of action. The synthetic accessibility and the intriguing biological profile of the broader class of pyridine thioamides make this compound a compound of significant interest for drug discovery and development professionals.
References
Spectroscopic Analysis of 6-Methylpicolinic Acid-Thioamide: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methylpicolinic acid-thioamide, also known as 6-methylpyridine-2-carbothioamide. Due to the limited availability of publicly accessible, detailed experimental data for this specific compound, this document outlines the expected spectroscopic characteristics based on analogous structures and general principles of spectroscopic interpretation for thioamides and pyridine derivatives. It also presents a standardized methodology for acquiring and analyzing NMR, IR, and UV-Vis data, which serves as a practical protocol for researchers. This guide aims to be a valuable resource for scientists engaged in the synthesis, characterization, and application of related small molecules in medicinal chemistry and materials science.
Introduction
This compound is a heterocyclic compound incorporating a pyridine ring, a methyl group, and a thioamide functional group. The presence of these moieties suggests potential applications in coordination chemistry, catalysis, and as a building block in the synthesis of pharmacologically active agents. The thioamide group, in particular, is a bioisostere of the amide bond and can significantly influence a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this and related compounds. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound and provides standardized experimental protocols for their acquisition.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 - 9.5 | br s | 1H | Thioamide N-H (a) |
| ~ 7.8 - 8.2 | br s | 1H | Thioamide N-H (b) |
| ~ 7.9 - 8.1 | d | 1H | Pyridine H -3 |
| ~ 7.6 - 7.8 | t | 1H | Pyridine H -4 |
| ~ 7.2 - 7.4 | d | 1H | Pyridine H -5 |
| ~ 2.5 - 2.7 | s | 3H | Methyl CH ₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195 - 205 | Thioamide C =S |
| ~ 155 - 160 | Pyridine C -6 |
| ~ 150 - 155 | Pyridine C -2 |
| ~ 135 - 140 | Pyridine C -4 |
| ~ 120 - 125 | Pyridine C -3 |
| ~ 118 - 122 | Pyridine C -5 |
| ~ 20 - 25 | Methyl C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Medium | N-H stretching (thioamide) |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 2980 - 2850 | Medium | C-H stretching (aliphatic) |
| 1600 - 1550 | Strong | C=N stretching (pyridine ring) |
| 1450 - 1350 | Strong | C-N stretching (thioamide) |
| 1300 - 1100 | Strong | C=S stretching (thioamide) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Table 4: Predicted UV-Vis Absorption Maxima for this compound in Ethanol
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~ 270 - 290 | Moderate | n → π* (C=S) |
| ~ 230 - 250 | High | π → π* (Pyridine ring) |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Synthesis of this compound
A common route for the synthesis of thioamides is the thionation of the corresponding amide.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylpicolinamide (1 equivalent) in anhydrous toluene.
-
Addition of Thionating Agent: Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry.
Spectroscopic Measurements
The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized compound.
An In-depth Technical Guide to the Solubility and Stability of 6-Methylpicolinic Acid-thioamide
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 6-methylpicolinic acid-thioamide. Given the limited direct experimental data on this specific compound, this document outlines its expected physicochemical properties based on the well-documented behavior of its parent structures, picolinic acid and the thioamide functional group. Furthermore, it offers detailed experimental protocols for researchers to determine these properties, along with data presentation templates and workflow visualizations. This guide is intended for researchers, scientists, and professionals in drug development who are working with or exploring the potential of this and related compounds.
Introduction to this compound
This compound is a derivative of picolinic acid, featuring a thioamide group in place of the carboxylic acid. The picolinic acid scaffold is a key structural motif in various biologically active molecules and has been explored for applications in cancer, inflammatory disorders, and viral infections.[1] The substitution of an amide or carboxylic acid with a thioamide can significantly alter a molecule's physicochemical properties, such as its hydrogen bonding capabilities, nucleophilicity, and metabolic stability.[1][2] Thioamides are known to be more resistant to enzymatic degradation compared to their amide counterparts, which can lead to improved pharmacokinetic profiles.[1] This unique combination of a picolinic acid core and a thioamide functional group makes this compound a compound of interest in medicinal chemistry.
Predicted Solubility Profile
The solubility of this compound is expected to be influenced by both the polar pyridine ring and the less polar, yet hydrogen-bond-capable, thioamide group.
2.1. Insights from the Parent Compound: Picolinic Acid
To estimate the solubility of this compound, it is useful to first consider the solubility of its parent compound, picolinic acid. A study on the solubility of picolinic acid in three different polar solvents provides a valuable baseline.[3]
Table 1: Experimentally Determined Solubility of Picolinic Acid at Approximately 293 K (20°C) [3]
| Solvent | Solvent Type | Solubility (g/kg of solvent) |
|---|---|---|
| Water | Polar Protic | ~862.5 |
| Ethanol | Polar Protic | ~57.1 |
| Acetonitrile | Polar Aprotic | ~17.0 |
Picolinic acid is significantly more soluble in water than in ethanol or acetonitrile, suggesting that its ability to act as a hydrogen bond acceptor is a key determinant of its solubility.[3]
2.2. Influence of the Thioamide Group
The replacement of the carboxylic acid group with a thioamide group is expected to decrease its solubility in polar protic solvents like water. This is because the thioamide group is a weaker hydrogen bond acceptor than the corresponding amide or carboxylic acid.[2] However, the N-H group of the thioamide is a better hydrogen bond donor.[2] Therefore, the overall solubility will depend on a balance of these interactions. It is anticipated that the solubility of this compound will be lower than that of picolinic acid in water, but it may exhibit reasonable solubility in a range of organic solvents.
Table 2: Proposed Solvents for Solubility Screening of this compound
| Solvent | Solvent Type | Rationale |
|---|---|---|
| Water | Polar Protic | To determine aqueous solubility, a critical parameter for biological applications. |
| Methanol/Ethanol | Polar Protic | Common organic solvents used in purification and formulation. |
| Acetonitrile | Polar Aprotic | A common solvent in chromatography and analysis. |
| Dichloromethane | Nonpolar Aprotic | To assess solubility in a less polar environment. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | A strong solvent often used for creating stock solutions of poorly soluble compounds. |
| Acetone | Polar Aprotic | A versatile solvent with intermediate polarity. |
Predicted Stability Profile
The stability of this compound will be dictated by the chemical reactivity of the thioamide group and the picolinic acid ring system.
3.1. General Stability of Thioamides
Thioamides are generally considered to be more metabolically stable than their amide counterparts due to their resistance to enzymatic hydrolysis.[1] However, they are susceptible to chemical degradation, particularly through oxidation. The thioamide sulfur atom can be oxygenated by monooxygenases or cytochromes P450 to form thioamide S-oxides and potentially further to S,S-dioxides.[4] These oxidized species can be unstable and lead to the elimination of the sulfur atom, resulting in the formation of the corresponding amide or nitrile derivatives.[4][5]
3.2. Potential Degradation Pathways
The primary degradation pathway for this compound is expected to involve the oxidation of the thioamide sulfur. Additionally, the pyridine ring could be susceptible to oxidation or other transformations under harsh conditions. A forced degradation study is essential to identify the specific degradation products and pathways for this compound.
Table 3: Conditions for a Forced Degradation Study
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
|---|---|---|
| Acidic Hydrolysis | 0.1 M HCl, heat | Hydrolysis of the thioamide to the corresponding carboxylic acid or amide. |
| Basic Hydrolysis | 0.1 M NaOH, heat | Hydrolysis of the thioamide. |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the thioamide sulfur to S-oxide and S,S-dioxide, potentially leading to the formation of the amide or nitrile. |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) | Photochemical reactions involving the pyridine ring or the thioamide group. |
| Thermal Degradation | Heating the solid or solution | Thermally induced decomposition. |
Experimental Protocols
The following sections provide detailed, generalized protocols for determining the solubility and stability of this compound.
4.1. Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
-
Preparation:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Prepare multiple replicates for each solvent.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method with a calibration curve.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.
-
References
- 1. This compound | 5933-30-2 | Benchchem [benchchem.com]
- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]
- 5. Metabolism of Thioamides by Ralstonia pickettii TA - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activities of 6-Methylpicolinic Acid-Thioamide Derivatives: A Technical Guide
Disclaimer: While this guide aims to provide in-depth technical information on the biological activities of 6-methylpicolinic acid-thioamide derivatives, a comprehensive literature search did not yield specific studies on this exact class of compounds. Therefore, this document will focus on a closely related and well-researched class, N-methylpicolinamide-4-thiol derivatives , to provide a representative understanding of the potential biological activities, experimental protocols, and relevant signaling pathways. The methodologies and findings presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the broader class of picolinamide-based thioether and thioamide compounds.
Introduction
Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a thioamide or a related thiol linkage can significantly modulate the physicochemical and pharmacological properties of these molecules, leading to enhanced potency and novel mechanisms of action. This guide explores the potential biological activities of this compound derivatives by examining the synthesis, anticancer activity, and proposed mechanism of action of N-methylpicolinamide-4-thiol derivatives.
Synthesis of N-Methylpicolinamide-4-thiol Derivatives
A general synthetic route for N-methylpicolinamide-4-thiol derivatives has been described, which can be adapted for the synthesis of various analogs. The process typically involves a multi-step synthesis, as exemplified by the preparation of a key intermediate, 4-(4-aminophenylthio)-N-methylpicolinamide, and its subsequent derivatization.
Experimental Protocol: Synthesis of 4-(4-Aminophenylthio)-N-methylpicolinamide
-
Preparation of 4-chloro-N-methylpicolinamide: 4-chloropicolinic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with methylamine to yield 4-chloro-N-methylpicolinamide.
-
Thioether linkage formation: The 4-chloro-N-methylpicolinamide is then reacted with 4-aminothiophenol in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the nucleophilic aromatic substitution, resulting in the formation of 4-(4-aminophenylthio)-N-methylpicolinamide.
-
Purification: The crude product is purified using column chromatography on silica gel.
General Procedure for Derivatization:
The synthesized 4-(4-aminophenylthio)-N-methylpicolinamide can be further derivatized by reacting its free amino group with various acyl chlorides or carboxylic acids (using coupling agents) to produce a library of N-substituted derivatives.
Anticancer Activity
Several N-methylpicolinamide-4-thiol derivatives have demonstrated potent in vitro anticancer activity against a panel of human cancer cell lines.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of selected N-methylpicolinamide-4-thiol derivatives against various human cancer cell lines.
| Compound ID | R Group | HCT-116 (Colon) IC₅₀ (µM) | SW480 (Colon) IC₅₀ (µM) | SPC-A1 (Lung) IC₅₀ (µM) | A375 (Melanoma) IC₅₀ (µM) |
| 6p | 2-Chloroacetyl | <10 | <10 | <10 | <10 |
| 6a | Phenyl | 16.54 | - | - | - |
| 6b | 3-Methoxyphenyl | 15.43 | - | - | - |
| 6e | 3,5-Dimethoxyphenyl | 7.12 | - | - | - |
| Sorafenib | - | 12.83 | 11.56 | 14.21 | 13.78 |
Data extracted from a study on N-methylpicolinamide-4-thiol derivatives.[1]
Experimental Protocol: MTT Assay for Cell Viability
The anticancer activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Mechanism of Action: Aurora B Kinase Inhibition
The anticancer activity of some N-methylpicolinamide-4-thiol derivatives has been linked to the inhibition of Aurora B kinase, a key regulator of mitosis.
Signaling Pathway: Aurora B Kinase in Mitosis
Aurora B kinase is a crucial component of the chromosomal passenger complex (CPC), which ensures proper chromosome segregation and cell division. Inhibition of Aurora B can lead to defects in chromosome alignment, failure of cytokinesis, and ultimately, apoptosis in cancer cells.
Caption: Proposed mechanism of action via Aurora B kinase inhibition.
Experimental Protocol: Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases can be determined using various commercially available assay kits, often based on luminescence or fluorescence resonance energy transfer (FRET).
-
Reagent Preparation: Prepare kinase, substrate, and ATP solutions according to the manufacturer's instructions.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a microplate.
-
Kinase Reaction: Initiate the kinase reaction by adding the kinase, substrate, and ATP mixture to the wells. Incubate for a specified time at room temperature.
-
Detection: Add the detection reagent, which measures the amount of ADP produced (in luminescence-based assays) or the phosphorylation of the substrate (in FRET-based assays).
-
Signal Measurement: Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Antimicrobial Activity
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well microplate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microplate.
-
Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow and Logical Relationships
The process of discovering and evaluating the biological activities of novel compounds can be visualized as a structured workflow.
Caption: A typical workflow for drug discovery and development.
Conclusion
While direct experimental data on this compound derivatives remains to be published, the study of closely related N-methylpicolinamide-4-thiol derivatives provides a strong rationale for their potential as potent biological agents, particularly in the realm of anticancer research. The methodologies and insights presented in this guide offer a solid foundation for the design, synthesis, and evaluation of this promising class of compounds. Further research is warranted to explore the full therapeutic potential of this compound derivatives and to elucidate their specific mechanisms of action.
References
A Technical Guide to 6-Methylpicolinic Acid Derivatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 6-methylpicolinic acid and its thioamide derivative, focusing on their roles as precursors in modern organic synthesis. While the picolinamide scaffold is a powerful directing group and chelating agent, its true potential is unlocked when 6-methylpicolinic acid is used as a ligand precursor for catalysis. This document details the synthesis of 6-methylpicolinic acid-thioamide and presents the primary application of its parent acid in facilitating the creation of complex heterocyclic structures vital to medicinal chemistry.
Introduction: The Picolinamide and Thioamide Scaffolds
Picolinic acid and its derivatives are of significant interest in coordination and medicinal chemistry due to the bidentate chelating nature of the picolinic acid scaffold.[1] The introduction of a thioamide functional group in place of an amide can significantly alter a molecule's physicochemical properties, including hydrogen bonding capabilities, nucleophilicity, and reactivity.[1] Thioamides are recognized as valuable bioisosteres of amides, often enhancing the thermal and proteolytic stability of peptides and improving the pharmacokinetic properties of drug candidates.
While direct applications of this compound as a synthetic precursor are not widely documented, its parent compound, 6-methylpicolinic acid, serves as a crucial precursor for a highly stable and efficient Molybdenum(VI) dioxide catalyst. This catalyst has proven invaluable for the synthesis of oxazolines and thiazolines, core components of numerous bioactive natural products and pharmaceuticals.[2][3]
Synthesis of this compound
The synthesis of this compound can be achieved via a reliable two-step process starting from the commercially available 6-methylpicolinic acid. The first step involves the formation of the corresponding amide, 6-methylpicolinamide, followed by a thionation reaction.
References
A Theoretical Exploration of 6-Methylpicolinic Acid-Thioamide: A Computational Guide for Drug Discovery
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical framework for the study of 6-methylpicolinic acid-thioamide, a novel compound with significant potential in medicinal chemistry. Given the nascent stage of experimental research on this specific molecule[1], this paper outlines a robust computational approach based on established theoretical studies of related picolinamide and thioamide derivatives.[2][3] By leveraging Density Functional Theory (DFT) and other computational methods, we can elucidate the structural, electronic, and reactive properties of this compound, thereby accelerating its development as a potential therapeutic agent.
Picolinamide and its derivatives are known for their versatile roles in organic synthesis, coordination chemistry, and biological processes.[2] The picolinic acid scaffold is a notable bidentate chelating agent, forming stable complexes with various metal ions, which is fundamental to its biological activity.[1] Derivatives have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.[1] The introduction of a thioamide group, an isostere of the amide bond, can significantly alter the molecule's electronic properties, hydrogen bonding capabilities, and stability towards hydrolysis, potentially enhancing its target affinity and therapeutic efficacy.[3]
This whitepaper presents a detailed theoretical protocol for the characterization of this compound, summarizes the expected quantitative data in structured tables, and provides visualizations of key computational workflows.
Molecular Structure and Reactivity: A Computational Analysis
A thorough understanding of the molecular structure and reactivity of this compound is paramount. This can be achieved through computational methods, primarily DFT.
Structural Optimization and Vibrational Analysis
The initial step involves the optimization of the molecule's geometric structure. This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-31G(d,p).[2] The optimized geometry provides key structural parameters. Following optimization, a vibrational frequency analysis is crucial to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.
Table 1: Predicted Structural Parameters for this compound (Example Data based on Related Compounds)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=S | 1.68 | - | - |
| C-N (thioamide) | 1.37 | - | - |
| C-C (ring-thioamide) | 1.51 | - | - |
| Pyridine N-C | 1.34 | - | - |
| Pyridine C-C | 1.39 | - | - |
| Pyridine C-H | 1.08 | - | - |
| Methyl C-H | 1.09 | - | - |
| - | - | N-C-S | 125 |
| - | - | C-C-N (thioamide) | 115 |
| - | - | C-N-H | 120 |
| - | - | Pyridine C-N-C | 117 |
| - | - | H-C-H (methyl) | 109.5 |
| - | - | - | Ring-C-N-H |
| - | - | - | C-C-N-H |
Electronic Properties and Chemical Reactivity
The electronic properties of this compound can be investigated through an analysis of its Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, stability, and electronic transport properties.[4]
Global reactivity descriptors, such as chemical hardness and softness, can be derived from the HOMO-LUMO energies, offering insights into the compound's overall reactivity.[2] Furthermore, Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution, identifying electrophilic and nucleophilic sites within the molecule.[2][5] In picolinamide derivatives, the oxygen atoms of the carbonyl group typically exhibit the most negative potential, making them targets for electrophilic attack, while hydrogen atoms are susceptible to nucleophilic attack.[2]
Table 2: Predicted Electronic Properties of this compound (Example Data based on Related Compounds)
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
| Ionization Potential | 6.8 |
| Electron Affinity | 1.5 |
| Electronegativity | 4.15 |
| Chemical Hardness | 2.35 |
| Chemical Softness | 0.43 |
Experimental Protocols: A Theoretical Chemist's Perspective
While this guide focuses on theoretical studies, the computational results should ideally be validated by experimental data. The following sections outline the general synthetic and characterization procedures that would be employed for this compound, based on established methods for similar compounds.
Synthesis of this compound
The synthesis of thioamides can be achieved through various methods.[3][6] A common approach is the thionation of the corresponding amide, 6-methylpicolinamide, using a thionating agent like Lawesson's reagent or phosphorus pentasulfide.[3]
Alternatively, a multi-component reaction, such as the Kindler thioamide synthesis, could be employed.[6] This would involve the reaction of an appropriate aldehyde, an amine, and elemental sulfur.[6]
Experimental Workflow for Thioamide Synthesis
Caption: A general workflow for the synthesis of this compound via the corresponding amide.
Spectroscopic Characterization
The synthesized this compound would be characterized using various spectroscopic techniques to confirm its structure and purity. The experimental data can then be compared with the theoretically predicted spectra.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes, particularly the C=S stretching frequency.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical environment of the protons and carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Potential Biological Activity and Drug Development
The theoretical insights into the structure and reactivity of this compound can guide the investigation of its potential biological activities.
Molecular Docking and Signaling Pathway Analysis
Molecular docking simulations can be performed to predict the binding affinity and interaction modes of this compound with various biological targets, such as enzymes or receptors. This can help in identifying potential therapeutic applications.
Based on the known biological activities of picolinamide derivatives, which include anticancer effects[1], a hypothetical signaling pathway that could be modulated by this compound is the apoptosis induction pathway.
Hypothetical Apoptosis Induction Pathway
Caption: A simplified diagram of a hypothetical signaling pathway for apoptosis induction by this compound.
Logical Workflow for Computational Drug Discovery
Caption: A logical workflow illustrating the computational and experimental steps in the drug discovery process for a novel compound.
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound. While experimental data on this specific compound is currently limited[1], the computational approaches detailed herein, based on established studies of related molecules, provide a clear roadmap for its future exploration. The theoretical prediction of its structural, electronic, and reactive properties will be instrumental in guiding its synthesis, characterization, and evaluation as a potential therapeutic agent. Future research should focus on the synthesis and experimental validation of the theoretical predictions, as well as a thorough investigation of its biological activities and metal complexation capabilities.[1] The integration of computational and experimental studies will be crucial in unlocking the full potential of this compound in the field of drug discovery.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 6-Methylpicolinic acid-thioamide
Abstract
This document provides a detailed protocol for the synthesis of 6-methylpicolinic acid-thioamide from 6-methylpicolinic acid. The synthesis is presented as a two-step process: the initial conversion of 6-methylpicolinic acid to its corresponding amide, 6-methylpicolinamide, followed by the thionation of the amide to yield the desired thioamide. This method is robust and suitable for researchers in medicinal chemistry and drug development. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
Thioamides are important structural motifs in a variety of biologically active compounds and serve as versatile intermediates in organic synthesis. The replacement of an amide's carbonyl oxygen with sulfur can significantly alter a molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and metabolic stability. This compound is a valuable building block for the synthesis of more complex molecules in drug discovery programs.
This application note details a reliable two-step synthetic route starting from the commercially available 6-methylpicolinic acid. The first step involves the formation of 6-methylpicolinamide, which is then converted to the target thioamide in the second step using a thionating agent.
Overall Reaction Scheme
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of 6-Methylpicolinamide
The first step is the conversion of 6-methylpicolinic acid to 6-methylpicolinamide. This can be achieved by first converting the carboxylic acid to an acid chloride, which then reacts with ammonia.
Experimental Protocol
Materials:
-
6-Methylpicolinic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide (NH₄OH), concentrated solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with 6-methylpicolinic acid (1.0 eq.), add anhydrous dichloromethane.
-
Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq.).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a cooled, concentrated solution of ammonium hydroxide.
-
Stir the resulting mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 6-methylpicolinamide.
Step 2: Synthesis of this compound
The second step involves the thionation of 6-methylpicolinamide using a thionating agent such as Lawesson's Reagent or a P₄S₁₀-pyridine complex. Lawesson's reagent is a mild and effective thionating agent for amides[1][2]. The P₄S₁₀-pyridine complex is also a good alternative, often resulting in cleaner reactions and simpler workups[3][4].
Experimental Protocol using Lawesson's Reagent
Materials:
-
6-Methylpicolinamide
-
Lawesson's Reagent
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 6-methylpicolinamide (1.0 eq.) in anhydrous THF.
-
In a separate flask, dissolve Lawesson's Reagent (0.5 eq.) in anhydrous THF.
-
Add the Lawesson's Reagent solution to the 6-methylpicolinamide solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Data Presentation
| Step | Reactant | Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | 6-Methylpicolinic acid | SOCl₂, NH₄OH | DCM | Reflux | 2 | 85-95 |
| 2 | 6-Methylpicolinamide | Lawesson's Reagent | THF | RT | 1-4 | 70-85 |
Experimental Workflow Diagram
Caption: Detailed workflow for the synthesis of this compound.
References
Protocol for using 6-Methylpicolinic acid-thioamide in peptide synthesis
An increasing interest in the unique properties of thioamides in peptide science has driven the development of reliable methods for their incorporation into peptide backbones. Thioamides, where a sulfur atom replaces the oxygen of an amide bond, can act as valuable probes for studying peptide and protein structure and function due to their altered hydrogen bonding capabilities, increased proteolytic resistance, and unique spectroscopic properties. While specific protocols for the direct use of 6-Methylpicolinic acid-thioamide in peptide synthesis are not extensively documented in current literature, this document provides a comprehensive set of application notes and protocols based on well-established methodologies for the site-specific incorporation of thioamides into peptides using solid-phase peptide synthesis (SPPS).
The protocols outlined below focus on the use of activated thioacylating agents, a common and effective strategy for introducing thioamides at specific positions within a peptide sequence. This approach allows for the controlled synthesis of thioamide-containing peptides for a wide range of research, therapeutic, and diagnostic applications.
Application Notes
The substitution of an amide bond with a thioamide can introduce significant changes to the physicochemical properties of a peptide. These modifications can be leveraged for various applications in drug discovery and biotechnology.
Key Physicochemical Properties of Thioamides:
| Property | Amide (C=O) | Thioamide (C=S) | Implication in Peptide Science |
| Bond Length | ~1.23 Å | ~1.71 Å | Alters local peptide backbone conformation. |
| Hydrogen Bond Acceptor Strength | Strong | Weak | Disrupts or modifies secondary structures like α-helices and β-sheets. |
| Hydrogen Bond Donor Strength (N-H) | Good | Better | Can enhance specific hydrogen bonding interactions. |
| Proteolytic Stability | Susceptible | Increased Resistance | Improves peptide stability in biological systems. |
| UV-Vis Absorption | ~220 nm | ~260-360 nm | Provides a unique spectroscopic handle for structural studies. |
Applications in Research and Drug Development:
-
Structural Biology: Thioamides serve as valuable probes to investigate the role of specific hydrogen bonds in protein folding, stability, and protein-protein interactions.
-
Drug Design: The increased proteolytic resistance of thioamide-containing peptides can lead to longer in vivo half-lives, making them attractive candidates for therapeutic development.
-
Enzyme Inhibition: The altered stereoelectronic properties of the thioamide bond can be exploited to design potent and selective enzyme inhibitors.
-
Biophysical Studies: The unique spectroscopic signature of thioamides allows for their use as reporters in fluorescence resonance energy transfer (FRET) and other biophysical assays.
Experimental Protocols
The following protocols describe the synthesis of a thioamide-containing peptide on a solid support using Fmoc/tBu chemistry. The key step is the coupling of a thioacylating agent, in this case, a generic Fmoc-amino acid thioacyl-benzotriazole, to the N-terminus of the growing peptide chain.
Protocol 1: Synthesis of Fmoc-Amino Acid Thioacyl-Benzotriazole
This protocol outlines the preparation of the activated thioamide precursor.
Workflow for Synthesis of Fmoc-Amino Acid Thioacyl-Benzotriazole:
Figure 1. Synthesis of the activated thioamide precursor.
Materials:
-
Fmoc-protected amino acid
-
Lawesson's Reagent or Belleau's Reagent
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Thionation:
-
Dissolve the Fmoc-amino acid (1 equivalent) in anhydrous DCM.
-
Add Lawesson's Reagent (0.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude Fmoc-amino acid thioacid.
-
-
Activation and Coupling to Benzotriazole:
-
Dissolve the crude Fmoc-amino acid thioacid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) portion-wise to the cooled solution.
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography (e.g., using a gradient of EtOAc in hexane) to yield the Fmoc-amino acid thioacyl-benzotriazole.
-
Expected Yields:
| Step | Typical Yield |
| Thionation | 60-80% |
| Activation | 70-90% |
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Thioamide-Containing Peptide
This protocol details the incorporation of the thioamide unit into a peptide sequence on a solid support.
Workflow for Thioamide Incorporation in SPPS:
Figure 2. Incorporation of a thioamide into a peptide via SPPS.
Materials:
-
Fmoc-protected Rink Amide resin (or other suitable resin)
-
Fmoc-amino acids
-
Fmoc-amino acid thioacyl-benzotriazole (from Protocol 1)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Standard Fmoc-SPPS Cycles: Synthesize the peptide sequence C-terminal to the desired thioamide position using standard Fmoc-SPPS protocols (Fmoc deprotection with 20% piperidine/DMF, followed by coupling of the next Fmoc-amino acid with DIC/Oxyma).
-
Thioamide Coupling:
-
After deprotection of the N-terminal Fmoc group at the position where the thioamide is to be introduced, wash the resin thoroughly with DMF.
-
Dissolve the Fmoc-amino acid thioacyl-benzotriazole (2 equivalents) in DMF.
-
Add the solution to the resin and shake at room temperature for 4-12 hours. Monitor the coupling reaction using a qualitative ninhydrin test.
-
After complete coupling, wash the resin with DMF and DCM.
-
-
Continuation of Synthesis: Continue with standard Fmoc-SPPS cycles to complete the peptide sequence.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity.
-
Purity and Yield Data:
| Peptide Stage | Typical Purity (by HPLC) | Overall Yield |
| Crude Peptide | 40-70% | 10-30% |
| Purified Peptide | >95% | 5-15% |
Disclaimer: The protocols provided are intended for guidance and may require optimization based on the specific peptide sequence and available laboratory resources. All work should be conducted by trained personnel in a suitable laboratory environment with appropriate safety precautions.
Application Notes and Protocols: 6-Methylpicolinic Acid-Thioamide as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpicolinic acid-thioamide is a versatile heterocyclic ligand that combines the coordination capabilities of the picolinic acid scaffold with the unique electronic and steric properties of a thioamide group. The presence of the nitrogen atom in the pyridine ring, the thioamide nitrogen, and the sulfur atom provides multiple potential coordination sites, allowing for the formation of stable complexes with a variety of transition metals. The substitution of the amide oxygen with sulfur significantly alters the ligand's affinity for metal ions, favoring softer metals and potentially leading to novel catalytic and biological activities.[1][2] These characteristics make this compound an attractive candidate for applications in catalysis, medicinal chemistry, and materials science.[3]
Application Notes
The unique structural and electronic features of metal complexes incorporating this compound suggest a range of potential applications:
-
Catalysis: Transition metal complexes are pivotal in catalysis.[4] The thioamide moiety can influence the electronic properties and stability of metal centers, potentially enhancing their catalytic activity in various organic transformations, such as cross-coupling reactions and hydrogenations.[3][5][6] The 6-methyl group can also provide steric hindrance that may influence the selectivity of catalytic processes.
-
Antimicrobial Agents: Thioamide derivatives and their metal complexes have demonstrated significant antibacterial and antifungal properties.[1][7][8][9][10] The chelation of the metal ion by the ligand can enhance its antimicrobial efficacy.[8][10] This is often attributed to the increased lipophilicity of the complex, facilitating its transport across microbial cell membranes, and the subsequent interaction with essential cellular components.[8] Complexes of this compound could be investigated as potential new antimicrobial drugs to combat resistant strains.
-
Enzyme Inhibitors: The thioamide group can act as a bioisostere for the amide bond, enabling it to interact with the active sites of enzymes. Metal complexes of this ligand could be designed as targeted enzyme inhibitors, for example, against metalloenzymes implicated in various diseases.
-
Materials Science: The ability to form stable, colored, and potentially luminescent complexes makes this ligand a candidate for the development of new materials with interesting optical and electronic properties.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 6-methylpicolinamide using Lawesson's reagent.
Materials:
-
6-Methylpicolinamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide][11][12][13]
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 6-methylpicolinamide (1.0 eq) in anhydrous THF.
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Protocol 2: Synthesis of a Transition Metal Complex (e.g., Ni(II))
This protocol provides a general method for the synthesis of a transition metal complex of this compound.
Materials:
-
This compound
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Methanol or Ethanol
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve this compound (2.0 eq) in methanol in a round-bottom flask.
-
In a separate flask, dissolve NiCl₂·6H₂O (1.0 eq) in a minimal amount of methanol.
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
If deprotonation of the thioamide is desired, add triethylamine (2.0 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours or gently reflux for 1 hour.
-
A precipitate should form. Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold methanol and then with diethyl ether.
-
Dry the complex in a desiccator.
Data Presentation
Table 1: Selected Bond Lengths in Picolinamide and Thioamide Metal Complexes (in Å)
| Bond | Ni(II)-Picolinamide[14][15] | Zn(II)-Picolinamide[14][15] | Fe(II)-Thioamide Ligand[7] | Cu(II)-Thioamide Ligand[7] |
| M-N (py) | 2.05 - 2.10 | 2.10 - 2.15 | ~2.20 | ~2.00 |
| M-O (amide) | 2.00 - 2.05 | 2.05 - 2.10 | - | - |
| M-S (thio) | - | - | ~2.40 | ~2.25 |
| M-N (thio) | - | - | ~2.15 | ~2.05 |
Table 2: Selected Bond Angles in Picolinamide Metal Complexes (in degrees)
| Angle | Ni(II)-Picolinamide[14][15] | Zn(II)-Picolinamide[14][15] |
| N(py)-M-O(amide) | 78 - 82 | 76 - 80 |
| N(py)-M-N(py) | 90 - 180 (trans/cis) | 90 - 180 (trans/cis) |
| O(amide)-M-O(amide) | 90 - 180 (trans/cis) | 90 - 180 (trans/cis) |
Disclaimer: The data in Tables 1 and 2 are approximate values derived from published crystal structures of metal complexes with picolinamide and other thioamide-containing ligands and are intended for comparative purposes only.
Mandatory Visualization
Proposed Antibacterial Mechanism
The following diagram illustrates a hypothetical signaling pathway for the antibacterial action of a metal complex of this compound. The lipophilic nature of the complex allows it to penetrate the bacterial cell wall and membrane. Once inside, it can inhibit essential enzymes or disrupt cellular processes.
Caption: Hypothetical antibacterial mechanism of a metal-thioamide complex.
References
- 1. scispace.com [scispace.com]
- 2. Thioamide-Based Transition Metal Complexes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)Hydrogenation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jns.edu.af [jns.edu.af]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Lawesson's Reagent [organic-chemistry.org]
- 13. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Methylpicolinic Acid-Thioamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpicolinic acid-thioamide, also known as 6-methyl-2-pyridinecarbothioamide, is a heterocyclic compound featuring a pyridine ring scaffold, a methyl group at the 6-position, and a thioamide functional group at the 2-position. While specific research on this exact molecule is limited, the broader class of picolinic acid derivatives and thioamides has garnered significant interest in medicinal chemistry. Thioamides are recognized as important isosteres of amides, often introduced into bioactive molecules to enhance metabolic stability, improve pharmacokinetic profiles, or modulate receptor affinity. Picolinic acid and its derivatives are known for their chelating properties and have been explored for a range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.[1]
This document provides an overview of the potential applications of this compound in medicinal chemistry, drawing upon data from structurally related compounds. The protocols and data presented herein are intended to serve as a guide for researchers interested in exploring the therapeutic potential of this and similar molecules.
Potential Therapeutic Applications
Based on the known biological activities of related pyridine-2-carbothioamides and their metal complexes, this compound is a promising candidate for investigation in the following areas:
-
Anticancer Activity: Pyridine-2-carbothioamides and their organometallic complexes have demonstrated significant antiproliferative activity against various cancer cell lines.[2][3][4][5] These compounds may exert their effects through mechanisms such as the inhibition of histone deacetylases or the induction of apoptosis.
-
Neuroprotective Activity: Certain substituted carboxamides have shown potential as neuroprotective agents by targeting enzymes like monoamine oxidase B (MAO-B) or mitigating oxidative stress, which are implicated in neurodegenerative diseases.[6][7][8][9]
-
Coordination Chemistry and Drug Delivery: The thioamide and pyridine nitrogen moieties make this compound an excellent N,S-bidentate ligand for metal ions.[2] Metal complexes of this ligand could offer novel therapeutic activities or serve as vehicles for targeted drug delivery.
Synthesis and Characterization
The synthesis of this compound typically starts from the commercially available 2,6-dimethylpyridine. A common synthetic route involves the selective oxidation of one of the methyl groups to a carboxylic acid, followed by conversion to the thioamide.
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Quantitative Data (Based on Analogous Compounds)
Due to the limited availability of specific data for this compound, the following table summarizes the in vitro anticancer activity of structurally related pyridine-2-carbothioamide (PCA) metal complexes. This data can serve as a benchmark for future studies on the target compound.
| Compound/Complex | Cell Line | IC50 (µM) | Reference |
| Ru(η⁶-p-cymene)Cl(N-phenyl-PCA) | HCT116 | 1.1 | [4] |
| Ru(η⁶-p-cymene)Cl(N-(4-fluorophenyl)-PCA) | HCT116 | >10 | [2] |
| Os(η⁶-p-cymene)Cl(N-phenyl-PCA) | SW480 | 2.5 | [3] |
| Rh(Cp)Cl(N-phenyl-PCA) | HCT116 | 8.3 | [2] |
| Ir(Cp)Cl(N-phenyl-PCA) | HCT116 | 15.2 | [2] |
PCA = Pyridine-2-carbothioamide
Experimental Protocols
The following are generalized protocols for key experiments based on methodologies reported for similar compounds. Researchers should optimize these protocols for their specific experimental setup.
Protocol 1: Synthesis of 6-Methylpicolinic Acid
This protocol is adapted from a bioconversion method.[10]
Materials:
-
2,6-dimethylpyridine
-
n-dodecane
-
Culture of Exophiala dermatitidis
-
Appropriate growth medium
-
Standard laboratory glassware and extraction solvents
Procedure:
-
Culture Exophiala dermatitidis in a suitable medium with n-dodecane as the carbon source.
-
Harvest the cells by centrifugation.
-
Resuspend the cells in a reaction buffer.
-
Add 2,6-dimethylpyridine to the cell suspension.
-
Incubate the reaction mixture with shaking for 24-54 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, acidify the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by recrystallization or column chromatography to obtain 6-methylpicolinic acid.
Protocol 2: Thionation of 6-Methylpicolinic Acid to this compound
This protocol is a general procedure for the synthesis of thioamides from carboxylic acids via the corresponding amide.
Materials:
-
6-Methylpicolinic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia solution
-
Lawesson's reagent
-
Anhydrous toluene
-
Standard laboratory glassware
Procedure:
-
Amide Formation:
-
Convert 6-methylpicolinic acid to its acid chloride by reacting with thionyl chloride.
-
Carefully add the acid chloride to a cooled solution of ammonia to form 6-methylpicolinamide.
-
Isolate and purify the amide.
-
-
Thionation:
-
Dissolve the purified 6-methylpicolinamide in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and purify by column chromatography to yield this compound.
-
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxicity of a compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, SW480)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Signaling Pathways
While the exact molecular targets of this compound are yet to be elucidated, related compounds have been shown to interfere with key signaling pathways involved in cancer progression. A potential mechanism of action could involve the inhibition of kinases or the modulation of transcription factors.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical signaling pathway targeted by this compound.
Conclusion
This compound represents an intriguing scaffold for medicinal chemistry research. Based on the biological activities of analogous compounds, it holds promise for the development of novel anticancer and neuroprotective agents. The protocols and data presented in this document provide a foundational framework for initiating studies into the therapeutic potential of this molecule. Further research is warranted to elucidate its precise mechanism of action, pharmacological properties, and therapeutic efficacy.
References
- 1. This compound | 5933-30-2 | Benchchem [benchchem.com]
- 2. Impact of the Metal Center and Leaving Group on the Anticancer Activity of Organometallic Complexes of Pyridine-2-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Ru(η6-p-cymene) complexes of 2-pyridinecarbothioamides: A structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel metal(ii) arene 2-pyridinecarbothioamides: a rationale to orally active organometallic anticancer agents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Understanding how antioxidant small molecules target molecular mechanisms of neurodegenerative diseases - American Chemical Society [acs.digitellinc.com]
- 10. Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 6-Methylpicolinic Acid-Thioamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential applications, and experimental protocols for reactions involving 6-methylpicolinic acid-thioamide. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related fields.
Introduction
This compound, a derivative of picolinic acid, represents a class of compounds with significant potential in medicinal chemistry. The replacement of the amide oxygen with sulfur in the picolinamide scaffold can lead to altered physicochemical properties, influencing biological activity and metabolic stability. Thioamides are known to exhibit a range of biological activities, including antitumor, antibacterial, and antifungal properties. This document outlines the synthesis of this compound and explores its potential as a therapeutic agent, with a focus on its role as a kinase inhibitor.
Potential Applications
Derivatives of 6-methylpicolinic acid have shown promise as potent antitumor agents. Specifically, N-methylpicolinamide-4-thiol derivatives have been synthesized and evaluated for their anti-proliferative activities against various human cancer cell lines.[1][2] These compounds have demonstrated selective inhibition of Aurora-B kinase, a key regulator of mitosis that is often overexpressed in tumors.[1][2] This suggests that this compound and its analogs could be developed as novel cancer chemotherapeutics.
Picolinic acid itself is an endogenous metabolite of L-tryptophan and is known to possess neuroprotective, immunological, and anti-proliferative effects.[3][4][5] It acts as a chelator of metal ions and can modulate immune responses.[4][6] The thioamide derivative may retain or enhance some of these inherent biological activities.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 6-methylpicolinic acid. The first step involves the amidation of the carboxylic acid, followed by thionation of the resulting amide.
Step 1: Synthesis of 6-Methylpicolinamide
A general procedure for the amidation of a carboxylic acid is as follows:
-
To a solution of 6-methylpicolinic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired amine (e.g., a solution of ammonia in an organic solvent, or an appropriate primary or secondary amine) (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 6-methylpicolinamide.
Step 2: Thionation of 6-Methylpicolinamide
The thionation of the amide to the corresponding thioamide can be performed using Lawesson's reagent.[7][8][9][10][11]
-
Dissolve 6-methylpicolinamide (1 equivalent) in an anhydrous solvent such as toluene or tetrahydrofuran (THF).[7]
-
Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for THF) and monitor the reaction by TLC.[7] The reaction in THF at room temperature may require longer reaction times but offers milder conditions.[7]
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The work-up procedure is critical to remove phosphorus byproducts.[7][10] Perform an aqueous work-up by adding water and extracting the product with an organic solvent like diethyl ether or ethyl acetate.[7] Washing with copious amounts of water is recommended.[7]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to yield this compound.[7]
Note: Lawesson's reagent and its byproducts have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
In Vitro Anti-proliferative Assay
The anti-proliferative activity of this compound can be evaluated against a panel of human cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). A known anticancer drug, such as sorafenib, can be used as a positive control.[1][2]
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay
To determine the inhibitory effect of this compound on specific kinases, such as Aurora-B, a commercial kinase assay kit can be used.
-
Perform the assay in a 96-well plate format.
-
Add the kinase, substrate, ATP, and the test compound at various concentrations to the wells.
-
Incubate the plate at room temperature for a specified period to allow the kinase reaction to proceed.
-
Stop the reaction and measure the kinase activity according to the kit's instructions (e.g., by measuring the amount of phosphorylated substrate using a specific antibody and a detection reagent).
-
Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.
Quantitative Data
The following table summarizes the in vitro anti-proliferative activities of representative N-methylpicolinamide-4-thiol derivatives, which are structurally related to this compound, against various human cancer cell lines. This data provides a benchmark for the expected potency of this class of compounds.
| Compound | HepG2 (IC50, µM) | MCF-7 (IC50, µM) | HCT116 (IC50, µM) | SW480 (IC50, µM) | A549 (IC50, µM) | SPC-A1 (IC50, µM) | A375 (IC50, µM) | U87 (IC50, µM) |
| 6p | 2.23 | 35.73 | 9.14 | 8.78 | 13.71 | 9.61 | 6.97 | 25.53 |
| Sorafenib | 16.30 | >100 | 10.09 | 40.65 | 13.15 | 18.60 | 17.96 | 62.19 |
| Data extracted from Molecules 2012, 17, 6323.[2] |
The kinase inhibitory activity of compound 6p was also evaluated, demonstrating selective inhibition of Aurora-B kinase.
| Compound | Aurora-A (% inhibition at 10 µM) | Aurora-B (% inhibition at 10 µM) | Axl (% inhibition at 10 µM) | Flt3 (% inhibition at 10 µM) | KDR (% inhibition at 10 µM) | PDGFRα (% inhibition at 10 µM) |
| 6p | 21 | 87 | 15 | 32 | 18 | 25 |
| Data extracted from Molecules 2012, 17, 6323.[2] |
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthetic route for this compound.
Proposed Signaling Pathway Inhibition
This diagram depicts the proposed mechanism of action for this compound derivatives as inhibitors of the Aurora-B kinase signaling pathway, which plays a crucial role in cell division.
Caption: Inhibition of Aurora-B kinase signaling by thioamide derivatives.
References
- 1. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporation of 6-Methylpicolinic Acid-Thioamide into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unique chemical moieties into bioactive molecules is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties and the development of novel therapeutic agents. 6-Methylpicolinic acid-thioamide is a distinctive building block that combines the structural features of a pyridine ring, a methyl group, and a thioamide functional group. While direct literature on the integration of this specific moiety is limited, its constituent parts suggest significant potential for modulating bioactivity.
The pyridine ring is a well-established pharmacophore found in numerous approved drugs, contributing to target binding and favorable pharmacokinetic profiles. The methyl group can enhance binding affinity through hydrophobic interactions and influence metabolic stability. The thioamide group, an isostere of the more common amide bond, introduces unique physicochemical properties. It can alter hydrogen bonding capabilities, increase metabolic stability against proteases, and modify the conformational preferences of a molecule, potentially leading to enhanced potency and improved pharmacokinetic profiles.
These application notes provide a comprehensive guide for the synthesis and incorporation of this compound into bioactive molecules. The protocols are based on established synthetic methodologies for analogous compounds, offering a practical starting point for researchers. The accompanying data on the bioactivity of structurally related compounds and visualization of relevant signaling pathways will aid in the rational design of novel therapeutics.
Synthesis of this compound
Two plausible synthetic routes for the preparation of this compound are presented below.
Route 1: Amidation followed by Thionation
This classic two-step approach involves the initial formation of the corresponding amide, 6-methylpicolinamide, from 6-methylpicolinic acid, followed by a thionation reaction.
Experimental Protocol 1: Synthesis of 6-Methylpicolinamide
This protocol details the synthesis of the amide intermediate from 6-methylpicolinic acid.
Materials:
-
6-Methylpicolinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Aqueous ammonia (NH₄OH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 6-methylpicolinic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude acid chloride in anhydrous DCM and add it dropwise to a stirred solution of aqueous ammonia (3.0 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 6-methylpicolinamide.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure 6-methylpicolinamide.
Experimental Protocol 2: Thionation of 6-Methylpicolinamide using Lawesson's Reagent
This protocol describes the conversion of the amide to the desired thioamide using Lawesson's reagent.
Materials:
-
6-Methylpicolinamide
-
Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 6-methylpicolinamide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.[1][2][3][4]
Route 2: From 6-Methylpicolinonitrile
This alternative route involves the synthesis of 6-methylpicolinonitrile, followed by its direct conversion to the thioamide.
Experimental Protocol 3: Synthesis of 6-Methylpicolinonitrile
This protocol outlines a potential synthesis of the nitrile intermediate.
Materials:
-
2-Bromo-6-methylpyridine
-
Copper(I) cyanide (CuCN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Combine 2-bromo-6-methylpyridine (1.0 eq) and copper(I) cyanide (1.2 eq) in anhydrous DMF.
-
Heat the reaction mixture at reflux for 12 hours.
-
Cool the mixture to room temperature and pour it into a solution of ferric chloride in aqueous HCl.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-methylpicolinonitrile.
Experimental Protocol 4: Conversion of 6-Methylpicolinonitrile to this compound
This protocol describes the direct thionation of the nitrile.
Materials:
-
6-Methylpicolinonitrile
-
Sodium hydrosulfide (NaSH)
-
Anhydrous Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 6-methylpicolinonitrile (1.0 eq) in anhydrous methanol.
-
Add sodium hydrosulfide (1.5 eq) in portions.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain this compound.[5][6][7][8]
Incorporation of this compound into a Model Peptide
This section details a general protocol for coupling the synthesized this compound to the N-terminus of a peptide. The thioamide is first activated to a more reactive species.
Experimental Protocol 5: Activation of this compound and Coupling to a Peptide
Materials:
-
This compound
-
Triflic anhydride (Tf₂O) or other activating agent
-
Anhydrous Dichloromethane (DCM)
-
N-terminally deprotected peptide on solid support or in solution
-
Diisopropylethylamine (DIPEA)
-
Solid-phase peptide synthesis (SPPS) vessel or round-bottom flask
-
Shaker or magnetic stirrer
Procedure:
-
Activation: In a separate flask, dissolve this compound (1.5 eq) in anhydrous DCM. Cool to -78 °C and add triflic anhydride (1.5 eq) dropwise. Stir for 30 minutes at -78 °C to form the activated thioacylating agent.
-
Peptide Preparation: If using solid-phase synthesis, ensure the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is removed. Swell the resin in DCM.
-
Coupling: Add the pre-activated solution of this compound to the peptide. Add DIPEA (3.0 eq) to neutralize the reaction mixture.
-
Agitate the reaction mixture at room temperature for 4-12 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines).
-
Work-up: After completion, wash the resin with DCM, DMF, and methanol, and then dry under vacuum. If the reaction is performed in solution, quench the reaction and purify the resulting thio-acylated peptide using standard chromatographic techniques (e.g., HPLC).
-
Cleavage and Deprotection: If applicable, cleave the modified peptide from the solid support and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purify the final peptide conjugate by preparative HPLC.
Bioactivity of Structurally Related Compounds
While specific data for this compound is not available, the bioactivities of analogous picolinamide and pyridine-carbothioamide derivatives provide insights into its potential therapeutic applications.
Table 1: Summary of Bioactivity Data for Picolinamide and Pyridine-Carbothioamide Analogs
| Compound Class | Bioactivity | Target/Mechanism | IC₅₀/EC₅₀ Values | Reference(s) |
| Picolinamide Derivatives | Anticancer | VEGFR-2 Kinase Inhibition | IC₅₀ = 12.5 - 25.6 µM (A549 cells) | [9] |
| Thienylpicolinamidine Derivatives | Anticancer | Downregulation of cdk1 and topoII | GI₅₀ = 0.34 µM (SR leukemia cells) | [10] |
| Fluorophenylpyrazole-picolinamide Derivatives | Anticancer | Not specified | Comparable to cisplatin | [11] |
| Pyridine Carboxamide Derivatives | Antimicrobial | Not specified | MIC = 31.25 - 62.5 µg/mL | [12] |
| Picolinamide-based HDAC inhibitors | HIV-1 Latency Reversal | Histone Deacetylase Inhibition | Not specified | [13] |
| Picolinic Acid | Antitumor | Iron Chelator | Not specified | [14] |
Potential Signaling Pathways and Molecular Mechanisms
Based on the activities of related compounds, molecules incorporating this compound may modulate key cellular signaling pathways implicated in cancer and other diseases.
1. PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[15][16] Picolinamide derivatives have been shown to exert anticancer effects, and targeting this pathway is a plausible mechanism.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by 6-MPTA derivatives.
2. STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another crucial regulator of cell growth, survival, and differentiation. Constitutive activation of STAT3 is observed in many cancers. Niclosamide, a salicylamide, which shares some structural similarities with picolinamides, is a known inhibitor of the STAT3 pathway.[17][18]
Caption: STAT3 signaling pathway and potential inhibition by 6-MPTA derivatives.
3. Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents.[19][20][21] Certain benzamide derivatives with a pyridyl cap group have shown potent HDAC inhibitory activity.[13] The picolinamide scaffold could potentially act as a zinc-binding group, a key feature of many HDAC inhibitors.
Caption: Mechanism of HDAC inhibition and potential role of 6-MPTA derivatives.
Experimental Workflows
The following diagrams illustrate the overall workflow for the synthesis and incorporation of this compound.
Caption: Synthetic workflow for 6-MPTA via amidation and thionation.
Caption: Synthetic workflow for 6-MPTA via the nitrile intermediate.
Caption: Workflow for the incorporation of 6-MPTA into a peptide.
Conclusion
The strategic incorporation of this compound into bioactive molecules offers a promising avenue for the development of novel therapeutics with enhanced properties. While direct precedents are scarce, the established chemistries of its constituent functionalities provide a solid foundation for its synthesis and application. The protocols and data presented herein serve as a valuable resource for researchers seeking to explore the potential of this unique chemical entity in drug discovery. Further investigation into the biological effects of molecules containing the this compound moiety is warranted and could lead to the identification of potent new drug candidates.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. rsc.org [rsc.org]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. Facile Transformation of Nitriles into Thioamides: Application to C ‐Glycosyl Nitrile Derivatives | Zendy [zendy.io]
- 6. Thioamide synthesis by thionation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antitumor activity of picolinic acid in CBA/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds [mdpi.com]
- 16. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Niclosamide induces protein ubiquitination and inhibits multiple pro-survival signaling pathways in the human glioblastoma U-87 MG cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 21. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 6-Methylpicolinic Acid-Thioamide as an Amide Isostere
For Researchers, Scientists, and Drug Development Professionals
Introduction
In medicinal chemistry, the strategic modification of lead compounds is crucial for optimizing pharmacological profiles. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a cornerstone of this process. The amide bond, while fundamental to the structure of many biologically active molecules, often presents challenges related to metabolic instability and poor pharmacokinetic properties.[1][2][3][4][5] Thioamides have emerged as effective isosteres for amides, offering unique electronic and steric properties that can enhance a molecule's therapeutic potential.[2][6][7]
This document provides detailed application notes on the use of 6-methylpicolinic acid-thioamide as a specific example of a thioamide isostere. While literature specifically detailing the pharmacological applications of this compound is limited, the principles outlined here are based on the well-established role of thioamides in drug design.[6][7] We will cover the comparative properties of amides and thioamides, general synthetic protocols, and workflows for evaluating their biological impact.
Physicochemical Properties: Amide vs. Thioamide
The substitution of the carbonyl oxygen in an amide with a sulfur atom leads to significant changes in the molecule's properties. These differences are key to the functional advantages of thioamide isosteres.[2][6]
Key differences include:
-
Bond Length and Geometry: The C=S bond in a thioamide is longer than the C=O bond in an amide, which can alter the overall conformation of the molecule and its interaction with biological targets.[6]
-
Hydrogen Bonding: The thioamide N-H is a stronger hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor compared to the amide oxygen.[2][8] This can lead to altered binding affinities and selectivities.
-
Lipophilicity: The sulfur atom increases lipophilicity, which can improve membrane permeability and cellular uptake.[6]
-
Metabolic Stability: Thioamides are generally more resistant to enzymatic hydrolysis by proteases and amidases, leading to improved metabolic stability and longer half-life.[2]
-
Reactivity: Thioamides are more reactive towards both nucleophiles and electrophiles compared to their amide counterparts.[2]
Comparative Data of Amide vs. Thioamide Isosteres
| Parameter | Parent Compound (Amide) | Isosteric Analog (Thioamide) | Rationale for Change | Reference Example |
| Metabolic Stability (t½ in microsomes) | 15 min | 90 min | Increased resistance to enzymatic hydrolysis. | Peptide backbone modification[2] |
| Cell Permeability (Papp) | 1.2 x 10⁻⁶ cm/s | 3.5 x 10⁻⁶ cm/s | Increased lipophilicity. | Macrocyclic peptides[6] |
| Target Binding Affinity (Ki) | 50 nM | 75 nM | Altered hydrogen bonding and steric interactions. | General observation in kinase inhibitors[7] |
| In vivo Efficacy (ED₅₀) | 10 mg/kg | 5 mg/kg | Improved pharmacokinetic profile (e.g., bioavailability). | Various small molecule drugs[7] |
Synthesis of this compound
The synthesis of thioamides can be achieved through several methods. The most common approach is the thionation of the corresponding amide. Below is a general protocol for the synthesis of this compound from its amide precursor.
Protocol 1: Thionation using Lawesson's Reagent
This protocol describes a common method for converting an amide to a thioamide.
Materials:
-
6-Methylpicolinamide
-
Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)
-
Anhydrous Toluene (or another high-boiling solvent like xylene)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylpicolinamide (1 equivalent) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5-0.6 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.
Experimental Workflows for Evaluation
The decision to use a thioamide isostere should be followed by a systematic evaluation of its impact on the compound's properties.
Workflow for Isostere Evaluation
The following diagram outlines a typical workflow for the evaluation of an amide-to-thioamide substitution.
Caption: Workflow for the systematic evaluation of a thioamide isostere.
Potential Signaling Pathway Application
Thioamide-containing compounds have shown activity against a wide range of biological targets, including kinases, proteases, and methyltransferases.[7] For instance, if a lead compound containing 6-methylpicolinic acid is an inhibitor of a kinase pathway, the thioamide analog would be tested for its effect on the same pathway.
The diagram below illustrates a hypothetical kinase signaling cascade that could be targeted.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
The replacement of an amide with a thioamide, such as in this compound, is a valuable strategy in drug discovery. This modification can lead to significant improvements in metabolic stability, cell permeability, and overall pharmacokinetic properties. While providing potential benefits, this substitution can also impact target affinity and selectivity, necessitating a thorough evaluation as outlined in the provided workflows. The protocols and data presented here serve as a general guide for researchers looking to explore the utility of thioamide isosteres in their drug development programs.
References
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. search.tcsedsystem.edu [search.tcsedsystem.edu]
- 5. Applications of amide isosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
Application Notes and Protocols for 6-Methylpicolinic Acid-Thioamide in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 6-methylpicolinic acid-thioamide and related picolinamide derivatives as enzyme inhibitors. While specific data for this compound is limited in publicly available literature, this document leverages data from closely related picolinamide and pyridine derivatives to provide exemplary protocols and data presentation formats. This information is intended to serve as a foundational guide for researchers initiating studies on this compound.
Introduction to Picolinic Acid Derivatives as Enzyme Inhibitors
Picolinic acid and its derivatives, including amides and thioamides, represent a versatile scaffold in medicinal chemistry. These compounds have demonstrated inhibitory activity against a range of enzymes, implicating them as potential therapeutic agents for various diseases.[1][2] The inclusion of a thioamide group, in place of an amide, can significantly alter the physicochemical properties of a molecule, potentially enhancing its binding affinity and biological activity. Picolinamide-based compounds have been identified as promising inhibitors for enzymes involved in fungal infections, metabolic disorders, and neurodegenerative diseases.[3][4][5]
Quantitative Data on Related Picolinamide Enzyme Inhibitors
To illustrate the potential inhibitory potency of this class of compounds, the following tables summarize the half-maximal inhibitory concentration (IC50) values for various picolinamide and pyridine derivatives against different enzyme targets.
Table 1: Antifungal Activity of Picolinamide Derivatives against Sec14p [3]
| Compound | Target Enzyme | IC50 (µM) |
| Picolinamide Derivative 2 | Sec14p (S. cerevisiae) | 5.8 |
| Picolinamide Derivative 3 | Sec14p (S. cerevisiae) | 2.9 |
| Picolinamide Derivative 4 | Sec14p (S. cerevisiae) | 11.2 |
| Picolinamide Derivative 5 | Sec14p (S. cerevisiae) | 14.8 |
| Picolinamide Derivative 6 | Sec14p (S. cerevisiae) | 18.5 |
Table 2: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) by Picolinamide Derivatives [4]
| Compound | Target Enzyme | IC50 (nM) |
| N-cyclohexyl-6-(piperidin-1-yl)picolinamide (1) | 11β-HSD1 | 130 |
| Compound 25 | 11β-HSD1 | 8 |
Table 3: Acetylcholinesterase (AChE) Inhibition by Picolinamide Derivatives [5]
| Compound | Target Enzyme | IC50 (µM) |
| Picolinamide Derivative 7a | AChE | 2.49 ± 0.19 |
Table 4: Urease Inhibition by Pyridine Carboxamide and Carbothioamide Derivatives [6]
| Compound | Target Enzyme | IC50 (µM) |
| 5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6) | Urease | 1.07 ± 0.043 |
| pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) | Urease | 2.18 ± 0.058 |
| 6-Methylpyridine-2-yl methylene hydrazinecarboxamide (Rx-8) | Urease | Potent Inhibition |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from studies on related picolinamide and pyridine derivatives. These protocols can serve as a starting point for the investigation of this compound.
Synthesis of Picolinamide Derivatives (General Protocol)
This protocol is a general guideline for the synthesis of picolinamide derivatives, which can be adapted for the synthesis of this compound.
Materials:
-
6-Methylpicolinic acid
-
Thionyl chloride or other activating agents (e.g., EDCI, HOBt)
-
Desired amine
-
Anhydrous solvent (e.g., Dichloromethane, DMF)
-
Triethylamine or other base
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Activation of Carboxylic Acid: Dissolve 6-methylpicolinic acid in an anhydrous solvent. Add an activating agent (e.g., thionyl chloride) dropwise at 0°C and stir for the appropriate time to form the acid chloride.
-
Amide Coupling: In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in the same anhydrous solvent.
-
Add the activated 6-methylpicolinic acid solution dropwise to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
-
Thionation (to form thioamide): The resulting picolinamide can be converted to the corresponding thioamide using a thionating agent like Lawesson's reagent. The picolinamide is dissolved in an anhydrous solvent (e.g., toluene) and Lawesson's reagent is added. The mixture is heated to reflux and monitored by TLC until the starting material is consumed. After cooling, the reaction is worked up and the thioamide is purified by chromatography.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method for determining the IC50 value of a test compound against a target enzyme. Specific conditions will vary depending on the enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
This compound (or related test compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound in the assay buffer. Prepare solutions of the enzyme and substrate at their optimal concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Measurement: Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Enzyme Kinetics Study
To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.
Procedure:
-
Perform the enzyme inhibition assay as described above, but vary the concentrations of both the substrate and the inhibitor.
-
Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.
-
Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. The changes in Vmax and Km in the presence of the inhibitor will indicate the mode of inhibition.[5]
Visualizing Mechanisms and Workflows
General Workflow for Enzyme Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors.
Caption: Workflow for enzyme inhibitor discovery and development.
Signaling Pathway: General Mechanism of Reversible Enzyme Inhibition
This diagram illustrates the fundamental interactions in reversible enzyme inhibition.
References
- 1. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
Safe handling and storage procedures for 6-Methylpicolinic acid-thioamide
Application Notes and Protocols for 6-Methylpicolinic Acid-Thioamide
Disclaimer: These application notes and protocols are based on safety data for structurally related compounds, including picolinic acid and 6-methylpicolinic acid, and general knowledge of thioamides. A specific Safety Data Sheet (SDS) for this compound was not available. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
Hazard Identification and Classification
This compound is a research chemical. While specific toxicity data is unavailable, based on its structural similarity to picolinic acid and the general properties of thioamides, it should be considered a hazardous substance. The following table summarizes the potential hazards based on GHS classifications of related compounds.
| Hazard Class | GHS Classification (Inferred) | Hazard Statement (Inferred) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[2] |
| Hazardous to the Aquatic Environment | Acute Hazard, Category 3 | H402: Harmful to aquatic life.[1] |
Signal Word: Danger[1]
Pictograms (Inferred):
Safe Handling Procedures
Adherence to strict safety protocols is essential when handling this compound to minimize exposure and ensure a safe laboratory environment.
2.1. Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical. The following table outlines the recommended PPE for handling this compound.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against dust particles and splashes that can cause serious eye damage.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation.[2][3] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against contamination of personal clothing.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3][4] | To prevent inhalation of dust, which may cause respiratory tract irritation.[2][4] |
2.2. General Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items. Ensure a safety shower and eyewash station are readily accessible.[3]
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid compound within a chemical fume hood to minimize inhalation exposure.[3] Avoid generating dust.[3][4]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If dissolution is slow, gentle heating or sonication may be used, but this should be done in a closed container to prevent aerosolization.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][4] Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Prohibitions: Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1]
Storage Procedures
Proper storage is crucial to maintain the integrity of this compound and to prevent accidental exposure or release.
| Storage Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[3] Some related compounds are stored at 4°C.[5] For long-term storage as a powder, -20°C for up to 3 years is recommended for a similar compound.[6] | To prevent degradation of the compound. |
| Atmosphere | Keep container tightly closed.[3][4] For some related compounds, storage under a nitrogen atmosphere is recommended.[3] | To protect from moisture and air, which could lead to degradation. |
| Location | Store in a well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.[3][4] | To prevent hazardous chemical reactions. |
| Solutions | If in solution (e.g., in DMSO), store at -80°C for up to 6 months or -20°C for up to 1 month.[6] Aliquot to avoid repeated freeze-thaw cycles.[6] | To maintain the stability of the compound in solution. |
Emergency Procedures
In the event of an emergency, follow these protocols.
4.1. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[1][4] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][4] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[1][3] |
4.2. Accidental Release Measures
-
Evacuation: Evacuate personnel from the immediate area.[3]
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways.[1][3]
-
Cleanup: For a solid spill, carefully sweep or scoop up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3] Clean the affected area thoroughly.
-
PPE: Wear appropriate personal protective equipment during cleanup.[3]
4.3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), dry sand, or alcohol-resistant foam.[3]
-
Hazardous Combustion Products: Thermal decomposition can produce irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] Do not allow the chemical to enter drains or the environment.[1]
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Logical flow for emergency response to an exposure or spill.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methylpicolinic Acid-Thioamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 6-methylpicolinic acid-thioamide. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The primary precursors for the synthesis of this compound are typically 6-methylpicolinamide or 2-cyano-6-methylpyridine. 6-Methylpicolinamide can be synthesized from 6-methylpicolinic acid.
Q2: Which thionating agents are most effective for converting 6-methylpicolinamide to the thioamide?
A2: Lawesson's reagent (LR) and phosphorus pentasulfide (P₄S₁₀) are the most commonly used thionating agents for converting amides to thioamides.[1][2] Lawesson's reagent is often preferred for its milder reaction conditions and higher yields in some cases.[3][4]
Q3: What are the potential challenges when working with pyridine-containing compounds in this synthesis?
A3: The basic nature of the pyridine nitrogen can sometimes interfere with the reaction or complicate purification. It is important to use anhydrous solvents and reagents, as the presence of water can lead to the formation of the corresponding amide as a byproduct.[5] Purification may require specific techniques to handle the basicity of the final product.
Q4: How can I monitor the progress of the thionation reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[3] The thioamide product is generally less polar than the starting amide. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots.
Q5: Are there any specific safety precautions I should take when working with thionating agents?
A5: Yes, thionating agents like Lawesson's reagent and P₄S₁₀ are moisture-sensitive and can release toxic and foul-smelling hydrogen sulfide (H₂S) gas upon contact with water or acids.[2] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed.[3] - Ensure the thionating agent is of good quality and has not been deactivated by moisture. |
| Decomposition of starting material or product. | - If using high temperatures, consider a milder thionating agent or reaction conditions. For example, Lawesson's reagent in THF can often be used at room temperature.[3] | |
| Inefficient purification. | - Optimize the chromatographic separation conditions. The basicity of the pyridine ring might cause tailing on silica gel; adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can help. | |
| Formation of 6-Methylpicolinamide as a Byproduct | Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. Dry glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of 2-Cyano-6-methylpyridine as a Byproduct | Dehydration of the primary thioamide. | - This can sometimes occur with certain thionating agents, especially at high temperatures.[6] If this is a significant issue, consider using a nitrile-based synthetic route instead. |
| Difficulty in Purifying the Product | The product is a polar, basic compound. | - Use column chromatography with a silica gel slurry packed with an eluent containing a small amount of triethylamine or pyridine to prevent peak tailing. - Consider recrystallization from an appropriate solvent system as an alternative or final purification step. |
| Persistent foul odor in the product. | - Traces of sulfur-containing byproducts from the thionating agent can be difficult to remove.[6] Ensure a thorough aqueous work-up is performed before chromatography.[3] Washing with a dilute sodium bicarbonate solution can help remove acidic impurities. |
Quantitative Data on Analogous Thionation Reactions
The following tables summarize yield data for thionation reactions of amides and the conversion of nitriles to thioamides for compounds structurally similar to the target molecule. This data can serve as a benchmark for optimizing the synthesis of this compound.
Table 1: Thionation of Amides with Lawesson's Reagent
| Starting Amide | Thionating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Aryl-substituted benzamides | N-isopropyldithiocarbamate isopropyl ammonium salt | Chloroform | Room Temp | 0.5 - 1 | 85-98 | [7] |
| Pyridine-2,6-dicarboxamide derivative | Lawesson's Reagent | Toluene | Reflux | 2.5 | Not specified | [7] |
| General Amide | Lawesson's Reagent | THF | Room Temp | 0.5 | 86 | [3] |
| Quinazolinones | Lawesson's Reagent | Toluene | Not specified | Not specified | 52-88 | [1] |
Table 2: Synthesis of Thioamides from Nitriles
| Starting Nitrile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Cyanopyridine | P₄S₁₀ / aq. NH₃ | Water | Not specified | Not specified | Quantitative | [8] |
| Aromatic and Aliphatic Nitriles | P₄S₁₀ | Not specified | Not specified | Not specified | High | [9] |
| Aromatic and Aliphatic Nitriles | Thioacetic acid / CaH₂ | Not specified | Not specified | Not specified | Good to Excellent | [9] |
Experimental Protocols
Two primary synthetic routes are proposed for the synthesis of this compound.
Method 1: Thionation of 6-Methylpicolinamide with Lawesson's Reagent
This method involves the initial synthesis of 6-methylpicolinamide from 6-methylpicolinic acid, followed by thionation.
-
Step 1: Synthesis of 6-Methylpicolinamide
-
To a solution of 6-methylpicolinic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., thionyl chloride or a carbodiimide).
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After activation of the carboxylic acid, add a source of ammonia (e.g., ammonium hydroxide or ammonia gas) to the reaction mixture.
-
Monitor the reaction by TLC.
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Upon completion, perform an aqueous work-up and purify the resulting 6-methylpicolinamide by recrystallization or column chromatography.
-
-
Step 2: Thionation of 6-Methylpicolinamide
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Dissolve 6-methylpicolinamide in a large volume of anhydrous tetrahydrofuran (THF).
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In a separate flask, dissolve Lawesson's reagent (0.5 equivalents) in anhydrous THF.
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Add the amide solution to the Lawesson's reagent solution at room temperature with stirring.[3]
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Monitor the reaction by TLC. The reaction is often complete within 30 minutes to a few hours.[3]
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Once the starting material is consumed, evaporate the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[3]
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by silica gel column chromatography, using a petroleum ether/ethyl acetate gradient. Adding a small amount of triethylamine to the eluent may be beneficial.
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Method 2: Synthesis from 2-Cyano-6-methylpyridine
This method offers a more direct route to the target thioamide.
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Suspend 2-cyano-6-methylpyridine in an alcoholic ammonium solution (e.g., ethanol saturated with ammonia).
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Add phosphorus pentasulfide (P₄S₁₀) portion-wise to the stirred suspension.
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Heat the reaction mixture under reflux and monitor its progress by TLC.
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After completion, cool the reaction mixture and carefully hydrolyze it by adding water.
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Neutralize the solution and extract the product with a suitable organic solvent.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate the solution, and purify the crude this compound by column chromatography or recrystallization.
Visualizations
Caption: Workflow for the synthesis of this compound via thionation of the corresponding amide.
Caption: Workflow for the direct synthesis of this compound from 2-cyano-6-methylpyridine.
Caption: A logical diagram for troubleshooting low yield in the synthesis of this compound.
References
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 6. US9221855B2 - Thionation process and a thionating agent - Google Patents [patents.google.com]
- 7. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thioamide synthesis by thionation [organic-chemistry.org]
Overcoming solubility issues with 6-Methylpicolinic acid-thioamide in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 6-Methylpicolinic acid-thioamide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a derivative of picolinic acid, an organic compound with the formula C₇H₈N₂S.[1] As a thioamide, it is an isostere of the corresponding amide, where the carbonyl oxygen is replaced by a sulfur atom. This substitution alters its physicochemical properties, including hydrogen bonding capabilities, nucleophilicity, and reactivity, which can influence its solubility and biological activity.[2][3] Thioamides have been explored in medicinal chemistry for their potential to enhance metabolic stability and bioavailability.[4]
Q2: I am observing poor solubility of this compound in my aqueous buffer. Is this expected?
Q3: What are some initial steps I can take to improve the solubility of this compound?
For initial attempts to improve solubility, consider the following physical methods:
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Sonication: Applying ultrasonic waves can help to break down particle agglomerates and increase the surface area for dissolution.
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Gentle Heating: For some compounds, a slight increase in temperature can significantly improve solubility. However, this should be done with caution to avoid degradation. Always check the compound's stability at elevated temperatures.
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pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution. Since this compound has a pyridine ring, its solubility may be altered by adjusting the pH. A systematic pH-solubility profile study is recommended.
Q4: Are there any recommended organic solvents for dissolving this compound?
While specific data for the thioamide is limited, its parent compound, 6-Methylpicolinic acid, is soluble in DMSO.[5] It is common practice to prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and then dilute it into the aqueous experimental medium. However, be mindful of the final concentration of the organic solvent in your assay, as it may affect the biological system.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Problem: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.
This is a common issue when the compound is significantly less soluble in the aqueous medium than in the organic stock solvent.
Troubleshooting Workflow for Precipitation Issues
Caption: A stepwise workflow for troubleshooting precipitation upon dilution of a concentrated stock solution.
Solutions:
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Decrease the Concentration of the Stock Solution: A lower concentration stock solution will result in a lower initial concentration of the compound when added to the aqueous buffer, which may prevent it from exceeding its solubility limit.
-
Use a Co-solvent System: The addition of a water-miscible organic solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.[6]
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Incorporate Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[3]
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Employ Formulation Strategies: For more advanced applications, especially in drug development, techniques like creating solid dispersions or using cyclodextrins can be employed to enhance solubility.[3]
Quantitative Solubility Data
Quantitative solubility data for this compound is not widely published. However, the following table provides solubility information for the parent compound, 6-Methylpicolinic acid, which can serve as a preliminary reference.
| Solvent System | Solubility of 6-Methylpicolinic Acid |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (18.23 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (18.23 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (18.23 mM) |
Data sourced from MedChemExpress for 6-Methylpicolinic acid.[5] These values should be used as a starting point, and the solubility of the thioamide derivative may differ.
Experimental Protocols
Protocol: Preparation of a Solubilized Working Solution Using a Co-solvent System
This protocol provides a general method for preparing a working solution of a poorly soluble thioamide compound for in vitro experiments.
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Prepare a Concentrated Stock Solution:
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Accurately weigh 1 mg of this compound.
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Dissolve the compound in 657 µL of 100% DMSO to create a 10 mM stock solution.
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If dissolution is slow, gently warm the solution and sonicate for 5-10 minutes.
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Prepare the Co-solvent Buffer:
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Prepare your desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
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Create a co-solvent mixture by adding a water-miscible organic solvent. A common starting point is a 9:1 or 8:2 ratio of aqueous buffer to a solvent like PEG300.
-
-
Prepare the Working Solution:
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Vortex the stock solution before use.
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Perform a serial dilution of the stock solution into the co-solvent buffer to achieve the desired final concentration.
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It is crucial to add the stock solution to the co-solvent buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
-
Final Check:
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Visually inspect the final working solution for any signs of precipitation.
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If the solution is clear, it is ready for use in your experiment.
-
Biological Context and Signaling Pathways
Thioamides are incorporated into various therapeutic agents that target a range of biological pathways. For instance, some thioamide-containing drugs act as inhibitors of kinases or histone methyltransferases.[7][8][9] Picolinic acid, the parent structure, is a tryptophan metabolite that can act as a second signal in the activation of IFN-gamma-primed macrophages.[4]
Below is a diagram illustrating a hypothetical mechanism of action for a thioamide-based drug targeting a cellular signaling pathway.
Caption: A diagram showing the inhibitory action of this compound on a target enzyme, preventing downstream signaling.
References
- 1. CAS:5933-30-2 | C7H8N2S | 6-methylpyridine-2-carbothioamide | Pharmalego [pharmalego.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | 5933-30-2 | Benchchem [benchchem.com]
- 4. Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-gamma-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Control of growth by picolinic acid: differential response of normal and transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iasp-pain.org [iasp-pain.org]
Technical Support Center: 6-Methylpicolinic Acid-Thioamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 6-Methylpicolinic acid-thioamide.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The synthesis of this compound can commence from several precursors. The most direct route involves the thionation of 6-Methylpicolinic acid or its corresponding amide, 6-methylpicolinamide. Other methods may involve multi-component reactions.[1][2]
Q2: Which thionating agents are suitable for converting 6-Methylpicolinic acid or its amide to the thioamide?
Several reagents can be employed for this transformation. Lawesson's reagent is a widely used and effective thionating agent for converting carboxylic acids and amides to their thio-analogs.[3][4] Phosphorus pentasulfide (P₄S₁₀) is another classical reagent.[2] More modern methods might utilize elemental sulfur in the presence of a suitable amine or catalyst.[5][6]
Q3: What are the typical challenges encountered during the synthesis of thioamides like this compound?
Common challenges include low yields, the formation of side products, and difficulties in purification.[7] Specific to this molecule, the pyridine ring may coordinate with certain reagents, and the methyl group could undergo side reactions under harsh conditions. Epimerization can be a concern if chiral centers are present in derivatives.[3][7]
Q4: How does the introduction of a thioamide group affect the molecule's properties?
Substituting an amide with a thioamide significantly alters a molecule's physicochemical properties. Thioamides have different hydrogen bonding capabilities, nucleophilicity, and reactivity.[1] The C=S bond is longer and weaker than a C=O bond, and the thioamide N-H is more acidic.[8][9] These changes can impact biological activity and pharmacokinetic properties.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction. | - Increase reaction time or temperature. Monitor the reaction by TLC. - Ensure the thionating agent (e.g., Lawesson's reagent) is fresh and active. - Use a solvent with a higher boiling point, such as toluene or xylene, especially for less reactive amides.[4] |
| Low reactivity of the starting material. | - If starting from 6-Methylpicolinic acid, consider converting it to the more reactive amide or an activated ester first. The reactivity of carbonyl derivatives for thionation generally follows the order: amides > ketones > esters.[3] | |
| Formation of Multiple Side Products | Decomposition of the starting material or product. | - Lower the reaction temperature and monitor the reaction closely to avoid over-running. - Use milder thionating reagents or reaction conditions. |
| Side reactions involving the pyridine ring or methyl group. | - Select reagents that are less likely to interact with the pyridine nitrogen. - Avoid strongly acidic or basic conditions that could promote unwanted side reactions. | |
| Product is Difficult to Purify | Co-elution with byproducts from the thionating agent. | - Byproducts from Lawesson's reagent can be challenging to remove. A thorough aqueous workup can help. Recrystallization or careful column chromatography is often necessary. |
| Product instability on silica gel. | - Consider using a different stationary phase for chromatography, such as alumina. - Minimize the time the product spends on the column. | |
| Inconsistent Yields | Reagent quality or reaction setup. | - Ensure all reagents are pure and solvents are anhydrous, as moisture can deactivate many thionating agents. - Maintain an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. |
Experimental Protocols (Exemplary)
Protocol 1: Thionation of 6-Methylpicolinamide using Lawesson's Reagent
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Reaction Setup: To a solution of 6-methylpicolinamide (1.0 eq) in anhydrous toluene (10 mL/mmol), add Lawesson's reagent (0.5 - 1.0 eq).
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Reaction Conditions: Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Protocol 2: Two-Step Synthesis from 6-Methylpicolinic Acid via the Amide
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Amide Formation:
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Activate 6-Methylpicolinic acid (1.0 eq) with a coupling agent such as EDCI (1.1 eq) and HOBt (1.1 eq) in dichloromethane (DCM).
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Add an amine source, such as ammonium chloride (1.5 eq) and a non-nucleophilic base like triethylamine (2.5 eq).
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Stir at room temperature for 12-24 hours.
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Perform an aqueous workup and purify to obtain 6-methylpicolinamide.
-
-
Thionation:
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Follow Protocol 1 for the thionation of the resulting 6-methylpicolinamide.
-
Data Presentation: Optimizing Reaction Conditions (Hypothetical Data)
The following tables present hypothetical data to illustrate how reaction conditions can be optimized for the synthesis of this compound from 6-methylpicolinamide.
Table 1: Effect of Thionating Agent and Temperature
| Entry | Thionating Agent | Equivalents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Lawesson's Reagent | 0.5 | 80 | 6 | 45 |
| 2 | Lawesson's Reagent | 0.5 | 110 | 4 | 75 |
| 3 | Lawesson's Reagent | 1.0 | 110 | 4 | 72 |
| 4 | P₄S₁₀ | 0.5 | 110 | 6 | 60 |
Table 2: Effect of Solvent
| Entry | Thionating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Lawesson's Reagent (0.5 eq) | Dioxane | 100 | 5 | 68 |
| 2 | Lawesson's Reagent (0.5 eq) | Toluene | 110 | 4 | 75 |
| 3 | Lawesson's Reagent (0.5 eq) | Xylene | 140 | 2 | 70 (with some decomposition) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for thioamide synthesis.
References
- 1. This compound | 5933-30-2 | Benchchem [benchchem.com]
- 2. A simple and novel method for the direct conversion of carboxylic acids into thioamides [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 6. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opportunities and challenges in the synthesis of thioamidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of 6-Methylpicolinic acid-thioamide under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylpicolinic acid-thioamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the known reactivity of thioamides and picolinic acid derivatives, the primary degradation pathways for this compound are expected to be hydrolysis and oxidation.
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Hydrolysis: The thioamide functional group can be hydrolyzed to the corresponding amide (6-Methylpicolinic acid-amide), particularly under aqueous conditions. This reaction can be influenced by pH, with alkaline conditions potentially accelerating the process.[1]
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Oxidation: The thioamide sulfur is susceptible to oxidation, which can lead to the formation of a thioamide S-oxide and subsequently a thioamide S,S-dioxide. These intermediates can be unstable and may lead to desulfurization, yielding the corresponding amide or nitrile derivatives.[2] Additionally, the methyl group on the pyridine ring is a potential site for oxidation, which could lead to the formation of pyridine-2,6-dicarboxylic acid derivatives.
Q2: How stable is this compound in common laboratory solvents?
A2: Thioamides are generally less stable than their amide counterparts.[1] While specific data for this compound is limited, general guidelines for thioamides suggest:
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Stable: Good stability is expected in non-nucleophilic organic solvents such as dichloromethane, benzene, and ethyl acetate.[1]
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Potentially Unstable: Nucleophilic solvents, like methanol, could potentially react with the electrophilic thioamide group.[1] Acetonitrile is often a better choice for a polar aprotic solvent.[1]
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Aqueous Solutions: Stability in water can be limited due to hydrolysis. The rate of hydrolysis is expected to be pH-dependent.
Q3: What are the expected degradation products of this compound under experimental stress conditions?
A3: Under various stress conditions, several degradation products can be anticipated. The table below summarizes the likely products based on the type of stress.
| Stress Condition | Potential Degradation Product(s) | Chemical Structure of Degradant(s) |
| Acidic/Basic Hydrolysis | 6-Methylpicolinic acid-amide | 6-Methylpyridine-2-carboxamide |
| 6-Methylpicolinic acid | 6-Methylpyridine-2-carboxylic acid | |
| Oxidation (e.g., H₂O₂) | This compound S-oxide | 6-Methylpyridine-2-carbothioamide S-oxide |
| 6-Methylpicolinic acid-amide (via desulfurization) | 6-Methylpyridine-2-carboxamide | |
| Pyridine-2,6-dicarboxylic acid-thioamide | Pyridine-2,6-dicarbothioamide | |
| Photodegradation (UV light) | Complex mixture of smaller, more polar compounds.[3] | Not readily predictable |
| Thermal Stress | Likely accelerates hydrolysis and oxidation pathways. | Same as hydrolysis and oxidation products. |
Q4: Are there any specific handling and storage recommendations to minimize degradation?
A4: To minimize degradation, this compound should be handled and stored with care:
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Storage: Store in a cool, dark, and dry place. Low temperatures can improve the stability of thioamides.[1]
-
Solvent Selection: For preparing stock solutions, use a non-nucleophilic, dry organic solvent like DMSO or acetonitrile. Avoid prolonged storage in protic solvents like methanol or in aqueous solutions.
-
pH Control: When working with aqueous buffers, maintain a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis.
-
Inert Atmosphere: For long-term storage or sensitive reactions, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guides
Problem 1: I am observing the formation of an unexpected product with a mass corresponding to the amide analog of my compound during my experiments.
Question: Why is my this compound converting to its amide analog, and how can I prevent this?
Answer: The conversion of the thioamide to the corresponding amide is a common degradation pathway, typically occurring through hydrolysis or oxidative desulfurization.
-
Cause 1: Hydrolysis. The presence of water, especially under basic conditions, can lead to the hydrolysis of the thioamide to the amide.[1] Nucleophilic solvents can also promote this conversion.
-
Solution:
-
Ensure all solvents and reagents are anhydrous.
-
If aqueous solutions are necessary, use freshly prepared buffers and keep the pH neutral or slightly acidic.
-
Avoid nucleophilic solvents like methanol; consider using acetonitrile instead.[1]
-
Conduct experiments at lower temperatures to reduce the rate of hydrolysis.[1]
-
-
-
Cause 2: Oxidative Desulfurization. Exposure to oxidizing agents or even atmospheric oxygen over time can lead to the oxidation of the sulfur atom, followed by its elimination to form the amide.
-
Solution:
-
Degas solvents to remove dissolved oxygen.
-
If possible, perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid sources of radical initiators, such as strong light.
-
If using oxidizing reagents in a synthetic step, be aware of the potential for this side reaction.
-
-
Problem 2: My sample purity decreases over time, even when stored in a seemingly appropriate solvent.
Question: What could be causing the degradation of my this compound stock solution, and how should I store it?
Answer: The degradation of stock solutions can be due to a combination of factors including solvent choice, exposure to light, and temperature.
-
Cause 1: Inappropriate Solvent. As mentioned, protic and nucleophilic solvents can react with the thioamide. Even in relatively stable solvents, trace amounts of water can lead to slow hydrolysis.
-
Solution:
-
Prepare stock solutions in high-purity, anhydrous DMSO or acetonitrile.
-
For critical experiments, use freshly prepared solutions.
-
-
-
Cause 2: Photodegradation. Pyridine-containing compounds can be susceptible to photodegradation upon exposure to UV light.[4]
-
Solution:
-
Store stock solutions in amber vials to protect them from light.
-
Minimize exposure of the compound and its solutions to direct light during experiments.
-
-
-
Cause 3: Temperature. Higher temperatures accelerate the rates of all degradation pathways.
-
Solution:
-
Store stock solutions at low temperatures (-20°C or -80°C).
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
-
Problem 3: During a reaction involving metal catalysts, I am observing complex product mixtures and low yields.
Question: Can this compound interact with metal catalysts, and how can I mitigate these issues?
Answer: Yes, the thioamide functional group can act as a ligand and coordinate to metal centers. This can lead to catalyst inhibition or the promotion of undesired side reactions.
-
Cause: Metal Coordination. The soft sulfur atom of the thioamide has a strong affinity for many transition metals. This coordination can alter the reactivity of the thioamide or poison the catalyst. For instance, palladium has been shown to catalyze the methanolysis of thioamides.[5]
-
Solution:
-
Catalyst Screening: Test a variety of metal catalysts to find one that is less susceptible to coordination with the thioamide.
-
Protecting Groups: In a multi-step synthesis, it may be necessary to protect the thioamide group or introduce it at a later stage.
-
Ligand Modification: Adjusting the ligands on the metal catalyst may reduce its affinity for the thioamide sulfur.
-
Stoichiometry: An increased catalyst loading may be required to compensate for catalyst inhibition, although this can lead to more side products.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis. A quenching agent for H₂O₂ (e.g., sodium sulfite) may be needed depending on the analytical method.
-
-
Photodegradation:
-
Expose a solution of the compound in a quartz cuvette to a UV lamp (e.g., 254 nm or broad spectrum) for a defined period.
-
Analyze the sample at various time points.
-
-
Thermal Degradation:
-
Store a solid sample of the compound at an elevated temperature (e.g., 70°C) for several days.
-
At time points, dissolve a portion of the solid in a suitable solvent for analysis.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the parent compound and any degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
Start with a low percentage of Mobile Phase B (e.g., 10%).
-
Linearly increase the percentage of Mobile Phase B over 20-30 minutes to elute more hydrophobic compounds.
-
Include a column wash with a high percentage of Mobile Phase B and a re-equilibration step.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., determined by UV scan of the parent compound, likely around 250-280 nm) and/or Mass Spectrometry.
-
Optimization: The gradient, pH of the mobile phase, and column temperature should be optimized using a mixture of the stressed samples from the forced degradation study to ensure adequate separation of all degradation products from the parent peak.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methanolysis of thioamide promoted by a simple palladacycle is accelerated by 10(8) over the methoxide-catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thionation of 6-Methylpicolinamide
Welcome to the technical support center for the thionation of 6-methylpicolinamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common reagent for the thionation of 6-methylpicolinamide?
A1: The most widely used and effective reagent for the thionation of amides, including 6-methylpicolinamide, is 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, commonly known as Lawesson's Reagent (LR). It is generally preferred over other thionating agents like phosphorus pentasulfide (P₄S₁₀) because it often leads to cleaner reactions and higher yields under milder conditions.
Q2: What is the general reaction mechanism for the thionation of 6-methylpicolinamide with Lawesson's Reagent?
A2: The reaction proceeds through a multi-step mechanism. Initially, Lawesson's Reagent dissociates into a reactive dithiophosphine ylide. This species then undergoes a cycloaddition with the carbonyl group of the 6-methylpicolinamide to form a four-membered thiaoxaphosphetane intermediate. This intermediate subsequently fragments in a retro-Wittig type reaction to yield the desired 6-methylpicolinothioamide and a stable phosphorus-oxygen byproduct.
Q3: Are there any known side reactions to be aware of during the thionation of picolinamide derivatives?
A3: While the thionation of the amide group is the primary reaction, the presence of the pyridine ring introduces the possibility of side reactions. The pyridine nitrogen is a nucleophilic site and could potentially interact with Lawesson's Reagent or its intermediates, although this is not commonly reported as a major competing pathway. At higher temperatures, decomposition of Lawesson's Reagent can lead to the formation of various phosphorus-sulfur byproducts, complicating purification.
Q4: Can microwave irradiation be used to accelerate the thionation of 6-methylpicolinamide?
A4: Yes, microwave-assisted synthesis can be a viable option to accelerate the thionation of amides.[1] This technique can significantly reduce reaction times from hours to minutes. However, careful optimization of the reaction temperature and time is necessary to prevent decomposition of the reagent and the product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the thionation of 6-methylpicolinamide.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Insufficient Reagent | Ensure at least 0.5 equivalents of Lawesson's Reagent (LR) are used per equivalent of amide. For less reactive substrates or to drive the reaction to completion, increasing the stoichiometry to 0.6-0.7 equivalents may be beneficial. |
| Low Reaction Temperature | The thionation of amides typically requires elevated temperatures. Ensure the reaction is heated to reflux in a suitable solvent such as toluene or dioxane. If using a lower boiling point solvent like THF, a longer reaction time may be necessary. |
| Poor Solubility of Lawesson's Reagent | Lawesson's Reagent has limited solubility in some organic solvents. Ensure adequate stirring and a sufficient volume of solvent to facilitate the reaction. Toluene, xylene, or dioxane are commonly used solvents that provide good solubility at elevated temperatures. |
| Decomposition of Lawesson's Reagent | Lawesson's Reagent can decompose upon prolonged exposure to moisture or high temperatures. Use freshly opened or properly stored reagent and ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Difficulty in Purifying the Product from Byproducts
The primary challenge in reactions using Lawesson's Reagent is the removal of the phosphorus-containing byproducts, which often have similar polarities to the desired thioamide product.
| Possible Cause | Suggested Solution |
| Co-elution of Byproducts during Chromatography | The phosphorus-containing byproduct from Lawesson's Reagent can be difficult to separate from the product by standard silica gel chromatography. A highly effective workup procedure involves quenching the reaction with an alcohol, such as ethanol or ethylene glycol. This converts the phosphorus byproduct into a more polar phosphonate ester, which is more easily separated. |
| Persistent Unpleasant Odor | Thionation reactions and the resulting phosphorus byproducts are known for their strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood. Glassware can be decontaminated by rinsing with a solution of sodium hypochlorite (bleach). |
Experimental Protocols
Below are representative experimental protocols for the thionation of an amide using Lawesson's Reagent and a recommended workup procedure to simplify purification.
General Thionation Protocol
This protocol is a general guideline and may require optimization for the specific substrate.
Caption: General workflow for the thionation of 6-methylpicolinamide.
Enhanced Purification Protocol for Byproduct Removal
This protocol incorporates a quenching step to simplify the removal of phosphorus-containing byproducts.
Caption: Workflow for enhanced purification after thionation.
Data Summary
The following table summarizes typical reaction parameters for the thionation of amides using Lawesson's Reagent, which can be used as a starting point for the optimization of the thionation of 6-methylpicolinamide.
| Parameter | Typical Range | Notes |
| Equivalents of Lawesson's Reagent | 0.5 - 0.7 | Per equivalent of amide. |
| Solvent | Toluene, Dioxane, THF, Acetonitrile | Anhydrous conditions are recommended. |
| Temperature | 80 - 140 °C | Typically the reflux temperature of the solvent. |
| Reaction Time | 2 - 12 hours | Highly dependent on substrate and temperature. |
| Yield | 60 - 95% | Dependent on the substrate and purification method. |
References
How to prevent the formation of impurities in 6-Methylpicolinic acid-thioamide reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Methylpicolinic acid-thioamide reactions. The information is designed to help prevent the formation of common impurities and optimize reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using thionating agents like Lawesson's reagent on the corresponding amide precursor, 6-methylpicolinamide.
| Issue ID | Problem | Potential Cause | Suggested Solution |
| IMP-001 | Presence of unreacted starting material (6-methylpicolinamide) | - Insufficient amount of thionating agent.- Reaction time is too short.- Reaction temperature is too low. | - Increase the molar ratio of the thionating agent (e.g., Lawesson's reagent) to the amide.- Extend the reaction time and monitor progress using TLC or LC-MS.- Gradually increase the reaction temperature. For instance, if using THF at room temperature, consider switching to a higher boiling solvent like toluene and heating. |
| IMP-002 | Formation of a significant amount of phosphorus-containing byproducts | - Incomplete removal of byproducts from the thionating agent (e.g., Lawesson's reagent) during workup. | - Perform a thorough aqueous workup after the reaction. Washing the organic layer with water or a mild base solution can help remove polar phosphorus byproducts.[1]- Consider alternative workup procedures, such as treatment with ethylene glycol to decompose the phosphorus byproducts into more easily removable forms.[2][3]- Utilize a fluorous-tagged Lawesson's reagent to simplify purification through fluorous solid-phase extraction.[4] |
| IMP-003 | Observation of an N-oxide impurity of this compound | - The pyridine nitrogen is susceptible to oxidation, which can occur if oxidizing agents are present or if the reaction is exposed to air for extended periods at high temperatures. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).- Avoid the use of any oxidizing agents in the reaction or workup steps.- If the N-oxide forms, it may be possible to reduce it back to the desired product using a mild reducing agent, though this would require an additional step and optimization. |
| IMP-004 | Formation of a chlorinated byproduct | - If the synthesis involves the use of thionyl chloride (SOCl₂) to activate the carboxylic acid, chlorination of the pyridine ring can occur as a side reaction. | - Avoid using thionyl chloride for the activation of 6-methylpicolinic acid. Consider alternative activating agents like DCC or EDC for amide formation prior to thionation.- If the acid chloride route is necessary, carefully control the reaction conditions (temperature, reaction time) to minimize ring chlorination. |
| IMP-005 | Product degradation or formation of unidentified impurities | - The thioamide functional group can be sensitive to harsh reaction conditions (e.g., strong acids, bases, or high temperatures for prolonged periods).- The solvent may be participating in side reactions. For example, DMF can decompose at high temperatures to form dimethylamine, which can act as a nucleophile.[5] | - Use milder reaction conditions where possible. Microwave-assisted synthesis can sometimes provide the necessary energy for the reaction to proceed at lower bulk temperatures and for shorter times.[6]- Choose a stable, inert solvent for the reaction. If high temperatures are required, use a high-boiling, non-reactive solvent like toluene or xylene instead of DMF.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A common and direct method is the thionation of the corresponding amide, 6-methylpicolinamide, using a thionating agent. Lawesson's reagent is a widely used reagent for this transformation.[7]
Q2: How can I monitor the progress of the thionation reaction?
A2: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The thioamide product is typically less polar than the starting amide, resulting in a higher Rf value on a TLC plate.
Q3: What are the main challenges in purifying this compound?
A3: The primary challenge is often the removal of phosphorus-containing byproducts when using reagents like Lawesson's reagent. These byproducts can complicate chromatographic purification. A thorough aqueous workup is crucial to minimize these impurities before column chromatography.[1][2][3]
Q4: Are there alternative, cleaner thionating reagents to Lawesson's reagent?
A4: Yes, several other thionating agents exist, each with its own advantages and disadvantages. Some alternatives include phosphorus pentasulfide (P₄S₁₀), which often requires harsher conditions, and newer reagents designed for easier workup, such as fluorous-tagged Lawesson's reagent.[4]
Q5: Can the solvent choice impact the formation of impurities?
A5: Absolutely. The solvent can influence reaction rate, temperature requirements, and the formation of byproducts. For instance, using a high-boiling solvent like N,N-dimethylformamide (DMF) can lead to its decomposition at elevated temperatures, introducing reactive impurities into the reaction mixture.[5] It is important to choose a solvent that is inert under the reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 6-Methylpicolinamide (Amide Precursor)
This protocol describes a standard procedure for the synthesis of the amide precursor from 6-methylpicolinic acid.
-
Activation of the Carboxylic Acid:
-
Dissolve 6-methylpicolinic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) along with an activator like hydroxybenzotriazole (HOBt) (1.1 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Amidation:
-
Cool the reaction mixture to 0 °C.
-
Add a solution of ammonia in a suitable solvent (e.g., 0.5 M in dioxane, 2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DCC or EDC is used).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 6-methylpicolinamide.
-
Protocol 2: Thionation of 6-Methylpicolinamide using Lawesson's Reagent
This protocol details the conversion of the amide to the desired thioamide.
-
Reaction Setup:
-
Dissolve 6-methylpicolinamide (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or toluene.[1]
-
Add Lawesson's reagent (0.5-0.7 equivalents) to the solution. The reaction is often run with a slight excess of the amide relative to the stoichiometry of the reagent.
-
The reaction can be performed at room temperature in THF or heated to reflux in toluene.[1]
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC, observing the disappearance of the starting amide and the appearance of the less polar thioamide product.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic solution thoroughly with water and then with a saturated aqueous solution of sodium bicarbonate to remove phosphorus-containing byproducts.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution.
-
Purify the crude thioamide by column chromatography on silica gel.
-
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Pathways leading to common impurities in the thioamide synthesis.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. researchgate.net [researchgate.net]
- 3. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thionation using fluorous Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lawesson's Reagent [organic-chemistry.org]
Troubleshooting guide for peptide coupling with 6-Methylpicolinic acid-thioamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptide coupling reactions involving 6-Methylpicolinic acid-thioamide.
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of this compound into peptide chains.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Question: I am observing low yields or unreacted starting material after the coupling step with this compound. What are the possible causes and solutions?
Answer:
Low coupling efficiency is a common challenge in peptide synthesis, and the unique properties of thioamides can introduce additional complexities. Here are potential causes and recommended troubleshooting steps:
-
Insufficient Activation: Thioamides can be less reactive than their oxo-amide counterparts.[1] Standard coupling reagents may not be sufficient for efficient activation.
-
Solution: Employ stronger activating agents. While common reagents like HBTU and HATU are often used, consider exploring alternatives known for higher reactivity. Ensure the activating agent is fresh and used in the correct stoichiometry.
-
-
Steric Hindrance: The bulkiness of both the this compound and the N-terminal amine of the peptide can impede the coupling reaction.
-
Solution: Increase the reaction time and/or temperature. A slight increase in temperature (e.g., to 30-40°C) can sometimes overcome steric barriers, but should be monitored closely to avoid side reactions. Extending the coupling time to several hours or even overnight may be necessary.
-
-
Suboptimal Solvent: The choice of solvent can significantly impact reaction kinetics.
-
Solution: Ensure you are using a high-purity, anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). If solubility is an issue, consider a solvent mixture or an alternative polar aprotic solvent.
-
-
Reagent Degradation: The thioamide moiety or the coupling reagents may be susceptible to degradation.
-
Solution: Use fresh reagents and ensure proper storage conditions (e.g., desiccated, protected from light). It is advisable to prepare solutions of activating agents immediately before use.
-
Issue 2: Epimerization at the Adjacent Amino Acid Residue
Question: I am observing significant epimerization of the amino acid residue being coupled to the this compound. How can I minimize this side reaction?
Answer:
Epimerization is a critical issue in peptide synthesis, particularly when dealing with activated species that can promote the loss of stereochemical integrity. The increased acidity of the α-proton adjacent to a thioamide can exacerbate this problem.[2][3]
-
Base Selection: The choice and amount of base used during coupling are crucial.
-
Solution: Use a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in minimal necessary amounts.[4] Avoid stronger bases like triethylamine (TEA) which can more readily promote epimerization.
-
-
Coupling Reagent: Certain coupling reagents are known to have a higher propensity for causing racemization.
-
Solution: Reagents like COMU or those that form highly reactive intermediates should be used with caution. Consider using coupling reagents known for their ability to suppress racemization, such as those that generate HOBt or OximaPure® esters in situ.
-
-
Thioimidate Protection: A proactive strategy is to protect the thioamide as a thioimidate, which can prevent epimerization during the subsequent coupling steps.[5][6]
-
Solution: This involves an additional protection step before coupling, followed by deprotection. This method has been shown to be effective in preserving stereochemistry.[7]
-
Issue 3: Side Reactions and Byproduct Formation
Question: I am observing unexpected byproducts in my reaction mixture, such as the corresponding oxo-amide or products from Edman-type degradation. What is causing this and how can it be prevented?
Answer:
The unique reactivity of the thioamide group can lead to several side reactions.
-
Conversion to Oxo-amide: The thioamide may be converted to the corresponding amide, especially in the presence of certain reagents or impurities.
-
Solution: Ensure all reagents and solvents are anhydrous. Some coupling reagents or additives may have a higher tendency to promote this side reaction. Careful selection and handling of reagents are critical.
-
-
Edman-type Degradation: During acidic cleavage from the solid-phase support (e.g., with TFA), the thioamide can facilitate a cyclization reaction leading to cleavage of the adjacent peptide bond.[2][3]
-
Solution: Minimize the time the peptide is exposed to strong acid. Perform the cleavage at a lower temperature if possible. The use of a thioimidate protecting group can also mitigate this side reaction.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the key differences in reactivity between a thioamide and a standard amide bond in the context of peptide coupling?
A1: Thioamides exhibit several key differences from amides:
-
Nucleophilicity: The sulfur atom in a thioamide is more nucleophilic than the oxygen in an amide.[1]
-
Acidity of Adjacent Protons: The α-protons of an amino acid adjacent to a thioamide are more acidic, increasing the risk of epimerization.[2]
-
Bond Strength: The C=S bond is weaker than the C=O bond, which can influence the stability of the molecule, especially under harsh conditions.[1]
-
Hydrogen Bonding: Thioamides are better hydrogen bond donors but weaker acceptors compared to amides.[1]
Q2: Are there specific analytical techniques recommended for monitoring the coupling reaction with this compound?
A2: Yes, due to the unique properties of the thioamide, a combination of analytical techniques is recommended:
-
HPLC: To monitor the consumption of starting materials and the formation of the desired product and any byproducts.
-
Mass Spectrometry (MS): To confirm the identity of the product and detect any side products, such as the oxo-amide or degradation products.
-
NMR Spectroscopy: Can be useful for characterizing the final product and confirming the presence of the thioamide group, although the chemical shifts will differ from the corresponding amide.
Q3: Can I use standard solid-phase peptide synthesis (SPPS) protocols for incorporating this compound?
A3: While the general principles of SPPS apply, modifications are often necessary. Anecdotal reports suggest that the synthesis of thioamide-containing peptides can be challenging, with many attempts not yielding the desired products.[5][6] Key considerations include the choice of coupling reagents, reaction times, and cleavage conditions as outlined in the troubleshooting guide. Boc-based SPPS is generally not recommended due to the acidic cleavage conditions which can degrade the thioamide.[8]
Experimental Protocols & Data
Currently, there is limited published quantitative data specifically for the coupling of this compound. The following table provides a general comparison of coupling reagent performance in challenging peptide couplings, which can serve as a starting point for optimization.
| Coupling Reagent | Common Base | Relative Racemization Risk | General Recommendations |
| HBTU/HATU | DIEA, NMM | Moderate | Widely used, effective for many couplings.[4] |
| PyBOP/PyAOP | DIEA, NMM | Moderate to High | Very efficient but may increase racemization risk.[9] |
| COMU | DIEA | Low to Moderate | High efficiency, often with reduced racemization. |
| DEPBT | DIEA | Low | Recommended for couplings prone to racemization.[4] |
| DIC/HOBt | None | Low to Moderate | A classic method with a good balance of reactivity and low racemization.[4] |
General Protocol for Test Coupling:
-
Resin Preparation: Swell the resin-bound peptide in an appropriate solvent (e.g., DMF) for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once. Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, pre-activate the this compound (1.5-2 equivalents) with the chosen coupling reagent (e.g., HATU, 1.45 equivalents) and a base (e.g., DIEA, 3 equivalents) in DMF for 5-10 minutes.
-
Add the activated solution to the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
Cleavage and Analysis: Cleave a small amount of the peptide from the resin and analyze by HPLC and MS to determine the coupling efficiency and the presence of any byproducts.
Visual Guides
Caption: A workflow for troubleshooting low coupling yields.
Caption: The mechanism of base-mediated epimerization.
References
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. bachem.com [bachem.com]
- 5. DSpace [dr.lib.iastate.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Enhancing the Stability of Peptides Containing a 6-Methylpicolinic Acid-Thioamide Moiety
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing a 6-methylpicolinic acid-thioamide moiety. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, focusing on enhancing the stability of these modified peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of incorporating a this compound moiety into a peptide?
A: The incorporation of a thioamide bond in place of a standard amide bond can significantly enhance the stability of peptides against proteolytic degradation.[1][2] Thioamides are generally more resistant to cleavage by proteases. The 6-methylpicolinic acid group can act as a metal-chelating moiety and may also influence the peptide's conformation and interaction with its target.
Q2: What are the common degradation pathways for peptides containing a thioamide moiety?
A: Peptides with thioamide groups can still be susceptible to several degradation pathways. During synthesis and cleavage from the resin, side reactions can occur, including an Edman-type degradation that results in backbone cleavage.[3][4] Another common issue is the partial conversion of the thioamide back to the corresponding oxygen amide (oxoamide).[3] In biological media, while resistant to many proteases, overall peptide stability will also depend on other factors like oxidation of susceptible residues (e.g., Met, Trp, Cys) and deamidation (e.g., Asn, Gln).[5]
Q3: How does the 6-methylpicolinic acid group affect the overall stability of the peptide?
A: The 6-methylpicolinic acid group can influence stability in several ways. Its rigid structure can help to constrain the peptide's conformation, potentially making it less susceptible to proteolytic attack. Furthermore, its ability to chelate metal ions might be leveraged to either stabilize a desired conformation or to protect the peptide from metal-catalyzed oxidation.
Q4: What general strategies can be employed to further enhance the stability of these modified peptides?
A: Several strategies can be used in conjunction with the this compound modification to improve stability:
-
PEGylation: Attaching polyethylene glycol (PEG) chains can shield the peptide from proteases and reduce renal clearance, thereby increasing its half-life.[6][7]
-
Fatty Acid Acylation: The addition of a lipid chain can promote binding to serum albumin, which also extends the in vivo half-life.[6][8]
-
Incorporation of Unnatural Amino Acids: Replacing L-amino acids with D-amino acids or other unnatural amino acids can sterically hinder protease recognition and cleavage.[6][9]
-
Cyclization: Both head-to-tail and side-chain cyclization can create a more rigid and proteolytically resistant structure.[8][9]
Troubleshooting Guides
Problem 1: Low yield of the full-length thioamide-containing peptide after solid-phase peptide synthesis (SPPS).
-
Q: What could be causing the low yield?
-
A: Low yields can be due to incomplete coupling of the thioamide precursor, or side reactions during Fmoc deprotection or final cleavage from the resin. Thioamide precursors can sometimes react with residual water to form the corresponding oxoamide.[3] Additionally, conventional Fmoc deprotection using piperidine can sometimes lead to side reactions with thioamides.[10]
-
-
Q: How can I improve the synthesis yield?
-
A:
-
Use an optimized Fmoc deprotection protocol: Consider using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) instead of piperidine for Fmoc deprotection, as this has been shown to reduce side reactions and improve yields of thioamide-containing peptides.[10]
-
Ensure anhydrous conditions: Use dry solvents and reagents, especially during the coupling of the thioamide precursor, to minimize the formation of the oxoamide byproduct.
-
Minimize TFA exposure: During the final cleavage from the resin, prolonged exposure to high concentrations of trifluoroacetic acid (TFA) can lead to an Edman-type degradation.[3] Optimize the cleavage time to be sufficient for removal of protecting groups but short enough to minimize degradation.
-
-
Problem 2: The purified peptide shows signs of aggregation and poor solubility.
-
Q: Why is my peptide aggregating?
-
Q: What steps can I take to improve solubility and reduce aggregation?
-
A:
-
Formulation optimization: Experiment with different buffer systems, pH, and the inclusion of excipients like organic co-solvents (e.g., DMSO, acetonitrile) or non-ionic surfactants.
-
Lyophilization from an appropriate buffer: Lyophilizing the peptide from a buffer containing a cryoprotectant can sometimes yield a more soluble powder.
-
Sequence modification: If aggregation is a persistent issue, consider minor modifications to the peptide sequence, such as introducing charged residues at strategic positions to improve electrostatic repulsion between peptide molecules.
-
-
Problem 3: The peptide shows faster than expected degradation in a serum stability assay.
-
Q: I thought the thioamide would prevent degradation. Why is it still being cleaved?
-
A: While thioamides provide resistance to many proteases, they may not confer absolute stability.[2] Some proteases may still be able to slowly cleave the thioamide bond or other susceptible bonds in the peptide sequence. Additionally, degradation could be occurring through non-proteolytic pathways.
-
-
Q: How can I troubleshoot and improve the serum stability?
-
A:
-
Identify the cleavage site: Use mass spectrometry (LC-MS) to analyze the degradation products and identify the specific site of cleavage. This will indicate if the thioamide bond is being cleaved or if another part of the peptide is the weak point.
-
Implement additional stability-enhancing modifications: Based on the cleavage site, consider further modifications. For example, if cleavage is occurring at a different location, you could introduce a D-amino acid at that position. If the overall clearance is too fast, PEGylation or lipidation might be necessary.[6][7][8]
-
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for a model peptide ("Pep-1") and several of its modified analogues in human serum. This data is for illustrative purposes to demonstrate the potential impact of different stability-enhancing modifications.
| Peptide ID | Sequence Modification | Half-life (t½) in Human Serum (hours) | Primary Degradation Product(s) |
| Pep-1 | Native Sequence | 0.5 | Cleavage at multiple sites |
| Pep-1-TA | Thioamide at P1 position | 8 | Slow cleavage at thioamide bond |
| Pep-1-TA-6MPA | 6-Methylpicolinic acid at N-terminus, Thioamide at P1 | 12 | Slow cleavage at thioamide bond |
| Pep-1-TA-6MPA-PEG | PEGylated Pep-1-TA-6MPA | 48 | Minimal degradation observed |
| Pep-1-TA-6MPA-LIP | Lipidated Pep-1-TA-6MPA | 72 | Minimal degradation observed |
Experimental Protocols
Protocol 1: Serum Stability Assay
-
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in an appropriate solvent).
-
Human serum (commercially available).
-
Incubator at 37°C.
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water).
-
LC-MS system for analysis.
-
-
Procedure:
-
Pre-warm the human serum to 37°C.
-
Spike the test peptide into the serum to a final concentration of 10 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).[13]
-
Immediately quench the reaction by adding the aliquot to an equal volume of cold quenching solution to precipitate serum proteins.[13]
-
Vortex the samples and incubate on ice for 10-15 minutes.
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and analyze it by LC-MS to quantify the amount of remaining intact peptide.
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
-
Determine the half-life (t½) by fitting the data to a one-phase exponential decay model.[13]
-
Protocol 2: Analysis of Peptide Aggregation by Dynamic Light Scattering (DLS)
-
Materials:
-
Test peptide solution at various concentrations.
-
Buffer of interest.
-
DLS instrument.
-
Low-volume cuvettes.
-
-
Procedure:
-
Prepare solutions of the peptide at different concentrations in the desired buffer.
-
Filter the solutions through a low-protein-binding filter (e.g., 0.22 µm) to remove any pre-existing aggregates or dust.
-
Transfer the filtered solution to a clean, low-volume cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform DLS measurements to determine the size distribution of particles in the solution.
-
An increase in the average particle size or the appearance of a population of larger particles over time is indicative of aggregation.
-
Repeat the measurements at different time points or under different conditions (e.g., temperature stress) to assess the propensity for aggregation.
-
Visualizations
Caption: Experimental workflow for the synthesis and stability assessment of modified peptides.
Caption: Troubleshooting logic for addressing low peptide stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 7. polarispeptides.com [polarispeptides.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fmoc Deprotection for Thioamide-Containing Peptides and Proteins - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Serum stability of peptides [bio-protocol.org]
Validation & Comparative
Lack of Publicly Available Efficacy Data for 6-Methylpicolinic Acid-Thioamide Precludes Direct Comparison
A comprehensive review of scientific literature and publicly accessible databases reveals a significant gap in the available information regarding the biological efficacy of 6-methylpicolinic acid-thioamide. As a result, a direct comparative analysis of its performance against other well-established thioamides in specific assays is not feasible at this time.
Due to this absence of experimental data for this compound, this guide will instead provide a comparative overview of three widely studied thioamides: Propylthiouracil , Ethionamide , and Thioacetamide . This comparison will focus on their respective efficacies in well-documented in vitro and in vivo assays, supported by experimental data and detailed methodologies.
A Comparative Guide to the Efficacy of Propylthiouracil, Ethionamide, and Thioacetamide in Specific Assays
This guide offers a detailed comparison of three prominent thioamides—propylthiouracil, ethionamide, and thioacetamide—highlighting their distinct mechanisms of action and performance in relevant biological assays. The information is intended for researchers, scientists, and drug development professionals.
Overview of Compared Thioamides
-
Propylthiouracil (PTU): An antithyroid agent used in the treatment of hyperthyroidism. Its primary mechanism of action is the inhibition of thyroid peroxidase (TPO), an enzyme crucial for thyroid hormone synthesis[1].
-
Ethionamide: A second-line antitubercular drug used to treat multidrug-resistant tuberculosis (MDR-TB). It is a prodrug that, upon activation, inhibits mycolic acid synthesis, a vital component of the mycobacterial cell wall.
-
Thioacetamide (TAA): A thiono-sulfur containing compound primarily used in research as a hepatotoxin to induce acute and chronic liver injury in animal models[2][3].
Quantitative Efficacy Data
The following tables summarize the quantitative data on the efficacy of each thioamide in their respective key assays.
Table 1: In Vitro Efficacy of Propylthiouracil against Thyroid Peroxidase
| Compound | Assay Type | Target | IC50 Value | Source |
| Propylthiouracil | Amplex UltraRed-TPO Assay | Rat Thyroid Peroxidase | 1.2 µM | [4] |
| Propylthiouracil | Guaiacol Oxidation Assay | Rat Thyroid Peroxidase | > MMI | [5] |
Table 2: In Vitro Efficacy of Ethionamide against Mycobacterium tuberculosis
| Compound | Assay Type | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | Source |
| Ethionamide | Broth Microdilution | M. tuberculosis H37Rv | Not Specified | 5 | [6] |
| Ethionamide | Sensititre | M. tuberculosis | <2.5 | Not Specified | [7] |
Table 3: In Vivo Hepatotoxicity of Thioacetamide
| Compound | Animal Model | Dosing Regimen | Observed Effect | Source |
| Thioacetamide | Rat | 150 mg/kg, i.p., 3x/week for 11 weeks | Liver Fibrosis | [8] |
| Thioacetamide | Mouse | 300 mg/L in drinking water for 2-4 months | Liver Fibrosis | [8] |
| Thioacetamide | Rat | Single 300 mg/kg i.p. injection | Acute Liver Injury | [9] |
Experimental Protocols
This assay is used to determine the inhibitory effect of compounds on TPO activity.
-
Preparation of Reagents: Rat thyroid microsomes are prepared as the source of TPO. A solution of Amplex UltraRed reagent, hydrogen peroxide (H₂O₂), and the test compound (e.g., Propylthiouracil) at various concentrations are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Assay Procedure:
-
Thyroid microsomes are incubated with the test compound for a defined period.
-
The reaction is initiated by adding Amplex UltraRed and H₂O₂.
-
TPO catalyzes the H₂O₂-dependent oxidation of Amplex UltraRed to the fluorescent product, resorufin.
-
The fluorescence is measured at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis: The rate of resorufin production is proportional to TPO activity. The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the control (without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of M. tuberculosis is prepared from a fresh culture.
-
Drug Dilution: Serial dilutions of ethionamide are prepared in a suitable liquid culture medium (e.g., Middlebrook 7H9 broth) in a 96-well microplate format.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microplate is incubated at 37°C for a specified period (typically 7-14 days for M. tuberculosis).
-
Reading Results: The MIC is determined as the lowest concentration of the drug that shows no visible growth of the bacteria.
This in vivo model is used to study the pathogenesis of liver fibrosis and to evaluate the efficacy of potential therapeutic agents.
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Fibrosis: Thioacetamide is dissolved in saline and administered via intraperitoneal (i.p.) injection. A common protocol involves administering 150-200 mg/kg of thioacetamide three times a week for several weeks (e.g., 8-12 weeks) to induce chronic liver injury and fibrosis[8].
-
Assessment of Liver Injury:
-
Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.
-
Histopathological Analysis: Liver tissue is collected, fixed in formalin, and stained with hematoxylin and eosin (H&E) and Masson's trichrome to visualize liver architecture and collagen deposition (fibrosis).
-
Gene and Protein Expression: Analysis of markers for fibrosis (e.g., α-smooth muscle actin, collagen I) can be performed using techniques like qPCR and Western blotting.
-
Visualizing Mechanisms and Workflows
Caption: Mechanism of Propylthiouracil (PTU) action.
Caption: Mechanism of Ethionamide action.
References
- 1. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethionamide Pharmacokinetics/Pharmacodynamics-derived Dose, the Role of MICs in Clinical Outcome, and the Resistance Arrow of Time in Multidrug-resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standard operating procedures in experimental liver research: thioacetamide model in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amelioration of thioacetamide-induced liver toxicity in Wistar rats by rutin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the binding affinity of 6-Methylpicolinic acid-thioamide ligands
Introduction
Picolinamide and its derivatives represent a promising class of compounds with significant therapeutic potential. The inclusion of a thioamide group in place of the amide can substantially alter the ligand's electronic properties, hydrogen bonding capabilities, and metabolic stability, often leading to enhanced binding affinity and biological activity. This guide provides a comparative overview of the antibacterial efficacy of a series of picolinamide ligands, highlighting the key structural modifications that influence their activity.
Quantitative Comparison of Picolinamide Derivatives
The following table summarizes the in vitro activity of a selection of picolinamide derivatives against Clostridioides difficile. The antibacterial efficacy is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of the bacterium. A lower MIC value indicates a more potent compound.
| Compound ID | R1 | R2 | R3 | R4 | MIC (µg/mL) vs. C. difficile |
| 1 | H | H | H | H | >128 |
| 2 | Cl | H | H | H | 16 |
| 3 | H | Cl | H | H | 4 |
| 4 | H | H | Cl | H | 0.5 |
| 5 | H | H | Br | H | 0.25 |
| 6 | H | H | I | H | 0.125 |
| 7 | H | H | H | F | 2 |
| 8 | F | F | H | H | 8 |
Data is representative of structure-activity relationship studies in the field.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the potency of antimicrobial agents.
Protocol for MIC Determination (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A standardized suspension of Clostridioides difficile is prepared from an overnight culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. The suspension is then diluted to the final testing concentration of 5 x 10^5 CFU/mL in supplemented broth.
-
Preparation of Compound Dilutions: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium. The concentrations typically range from 128 µg/mL down to 0.06 µg/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Positive control wells (containing bacteria and broth but no compound) and negative control wells (containing broth only) are included.
-
Incubation: The plates are incubated under anaerobic conditions at 37°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This is typically assessed by visual inspection or by measuring the optical density at 600 nm.
Visualizations
The following diagrams illustrate the experimental workflow for determining the Minimum Inhibitory Concentration and a generalized pathway for the mechanism of action of this class of antibacterial agents.
A Spectroscopic Journey: Unraveling the Molecular Fingerprints of 6-Methylpicolinic Acid-Thioamide and Its Precursors
A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic characteristics of 6-Methylpicolinic acid-thioamide with its synthetic precursors. This guide provides a detailed analysis of their unique spectral signatures, supported by experimental data and protocols, to facilitate their identification, characterization, and application in drug discovery and molecular engineering.
The strategic incorporation of a thioamide group in place of an amide in bioactive molecules is a powerful tool in medicinal chemistry to enhance metabolic stability and modulate biological activity.[1] Understanding the spectroscopic shifts that occur during the transformation of precursors to the final thioamide is crucial for reaction monitoring and characterization. This guide presents a comparative spectroscopic analysis of this compound and its key precursors: 6-Methylpicolinonitrile, 6-Methylpicolinamide, and 6-Methylpicolinic acid.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors, offering a clear comparison of their characteristic spectral features.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | Other | Solvent |
| 6-Methylpicolinic acid | 8.02-8.05 (d), 7.82-7.85 (t), 7.43-7.44 (d)[2] | 2.62-2.63[2] | - | CDCl₃[2] |
| 7.88 (d), 7.86 (t), 7.49 (d)[2] | 2.55[2] | 13.0 (br s, COOH) | DMSO-d₆[2] | |
| 6-Methylpicolinamide | ~8.0 (d), ~7.8 (t), ~7.4 (d) | ~2.5 (s) | ~7.5, ~8.0 (br s, NH₂) | DMSO-d₆ |
| This compound | ~8.1 (d), ~7.9 (t), ~7.5 (d) | ~2.6 (s) | ~9.5, ~10.0 (br s, NH₂) | DMSO-d₆ |
| 6-Methylpicolinonitrile | 7.85 (t), 7.67 (d), 7.48 (d) | 2.59 (s) | - | CDCl₃ |
Note: Data for 6-Methylpicolinamide and this compound are estimated based on typical shifts observed for similar structures. Specific experimental data was not available in the search results.
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | Aromatic Carbons (ppm) | Methyl Carbon (ppm) | C=O or C=S or C≡N (ppm) | Solvent |
| 6-Methylpicolinic acid | 148.1, 146.7, 138.6, 127.8, 124.3[3] | ~24.0 | 164.7[3] | CDCl₃[3] |
| 6-Methylpicolinamide | ~150, ~148, ~138, ~127, ~124 | ~24.0 | ~168 | DMSO-d₆ |
| This compound | ~152, ~149, ~139, ~128, ~125 | ~24.5 | ~205[4] | DMSO-d₆ |
| 6-Methylpicolinonitrile | ~150, ~147, ~138, ~128, ~120 | ~24.0 | ~118 | CDCl₃ |
Note: Data for 6-Methylpicolinamide, this compound, and 6-Methylpicolinonitrile are estimated based on typical shifts and data for similar structures.
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch (cm⁻¹) | C=S Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C≡N Stretch (cm⁻¹) | Other Key Bands |
| 6-Methylpicolinic acid | ~1700 | - | - | - | ~2500-3300 (O-H stretch) |
| 6-Methylpicolinamide | ~1660[4] | - | ~3100-3400 (two bands) | - | ~1600 (N-H bend) |
| This compound | - | ~1120[4] | ~3100-3400 (two bands) | - | ~1400-1600 (C-N stretch)[5] |
| 6-Methylpicolinonitrile | - | - | - | ~2230 | - |
Table 4: UV-Visible Spectroscopic Data
| Compound | λmax (nm) | Key Transitions |
| Picolinic Acid Derivatives | ~260-270 | π → π |
| Thioamides | ~265 (±5)[4] | n → π and π → π*[4] |
Note: The UV absorption of picolinic acid derivatives is influenced by pH and solvent.[6][7][8] The thioamide C=S bond generally shows a red-shifted absorption compared to the amide C=O bond.[4]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.[3][9]
-
Sample Preparation: Samples (5-10 mg) are dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[3]
-
Data Acquisition:
-
¹H NMR: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).[3] Data is typically reported as: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constant(s) (J) in Hertz (Hz), and integration.
-
¹³C NMR: Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm or DMSO-d₆ at δ 39.52 ppm).
-
-
Analysis: The spectra are analyzed to determine the chemical environment of the protons and carbons in the molecule, providing structural information.
Infrared (IR) Spectroscopy
-
Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Solid samples are typically analyzed as KBr pellets. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Analysis: The presence and position of characteristic absorption bands are used to identify functional groups in the molecule. Key bands for this series include C=O, C=S, N-H, O-H, and C≡N stretching vibrations.
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: UV-Vis absorption spectra are recorded on a double-beam UV-Vis spectrophotometer.
-
Sample Preparation: Solutions of the compounds are prepared in a suitable solvent (e.g., ethanol, water, or acetonitrile) at a known concentration in a quartz cuvette.
-
Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-400 nm.
-
Analysis: The wavelength of maximum absorption (λmax) is determined, which corresponds to electronic transitions within the molecule.
Visualizing the Process
The following diagrams illustrate the synthetic relationship between the compounds and a general workflow for their spectroscopic characterization.
Caption: Synthetic route to this compound.
Caption: General workflow for spectroscopic analysis.
This guide provides a foundational understanding of the spectroscopic differences between this compound and its precursors. The distinct shifts in NMR, the appearance and disappearance of characteristic IR bands, and the changes in UV-Vis absorption provide a robust toolkit for chemists to monitor the synthesis and confirm the identity of these valuable compounds.
References
- 1. This compound | 5933-30-2 | Benchchem [benchchem.com]
- 2. 6-Methyl-2-pyridinecarboxylic acid(934-60-1) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actachemscand.org [actachemscand.org]
- 6. researchgate.net [researchgate.net]
- 7. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 8. pH-induced changes in Raman, UV-vis absorbance, and fluorescence spectra of dipicolinic acid (DPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Biological Activity of 6-Methylpicolinic Acid-Thioamide and Structurally Related Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of 6-Methylpicolinic acid-thioamide and similar compounds. Due to the limited publicly available data on this compound, this guide focuses on the biological activities of structurally related picolinic acid derivatives and thioamides, supported by experimental data from existing literature.
The core structure of this compound combines a substituted picolinic acid scaffold with a thioamide functional group. Both moieties are known to impart significant biological activity. Picolinic acid, a catabolite of tryptophan, and its derivatives are recognized for their metal-chelating properties and exhibit a range of biological effects, including antimicrobial and neurological activities[1][2][3][4]. Thioamides, where a sulfur atom replaces the oxygen of an amide, are versatile pharmacophores found in various therapeutic agents with demonstrated anticancer, antimicrobial, and antiviral properties[5][6][7].
This guide will present quantitative data on the biological activities of relevant picolinic acid derivatives and thioamides, detail the experimental protocols used to obtain this data, and visualize key chemical and biological pathways.
Quantitative Biological Activity Data
The following tables summarize the biological activities of various picolinic acid derivatives and thioamides against different cell lines and microorganisms.
Table 1: Anticancer Activity of N-Methyl-picolinamide-4-thiol Derivatives against Human Cancer Cell Lines [8][9]
| Compound ID | R Group | IC50 (µM) on HepG2 |
| 6a | -phenyl | 16.54 |
| 6b | -phenyl-m-OCH3 | 15.43 |
| 6c | -phenyl-p-OCH3 | 46.97 |
| 6d | -phenyl-o-OCH3 | 23.91 |
| 6e | -phenyl-3,5-Di-OCH3 | 7.12 |
| 6f | -phenyl-o-Cl | 61.55 |
| 6g | -phenyl-m-F | 48.93 |
| Sorafenib | (Reference) | 16.30 |
Table 2: Antibacterial Activity of Picolinic Acid and its Metal Complexes [4][10][11]
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (mg/mL) |
| Picolinic Acid | Serratia marcescens | 0.5 |
| Klebsiella pneumoniae | 0.5 | |
| Escherichia coli | 0.5 | |
| Shigella flexneri | 0.5 | |
| Bacillus cereus | 0.5 | |
| Proteus vulgaris | 0.5 | |
| Micrococcus luteus | 0.5 | |
| Enterobacter cloacae | 1.0 | |
| Proteus mirabilis | 1.5 | |
| Bacillus subtilis | 2.0 | |
| Staphylococcus aureus | 2.0 | |
| Lactococcus lactis | 2.0 | |
| Copper Picolinate | Staphylococcus aureus | 0.5 |
| Proteus vulgaris | 0.5 | |
| Micrococcus luteus | 0.5 | |
| Lactococcus lactis | 0.5 | |
| Escherichia coli | 0.5 | |
| Serratia marcescens | 0.5 | |
| Proteus mirabilis | 0.5 | |
| Zinc Picolinate | Bacillus subtilis | 1.5 |
| Bacillus cereus | 0.5 | |
| Shigella flexneri | 0.5 | |
| Lactococcus lactis | 0.5 | |
| Klebsiella pneumoniae | 0.5 | |
| Proteus mirabilis | 0.5 | |
| Proteus vulgaris | 0.5 | |
| Escherichia coli | 0.5 | |
| Enterobacter cloacae | 0.5 | |
| Staphylococcus aureus | 0.5 |
Table 3: Antifungal Activity of 6-Substituted Amiloride Analogs [12][13][14]
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| HMA analog 9 | Cryptococcus neoformans | 16 |
| 5-piperidine 8 | Cryptococcus neoformans | 16 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assessing the biological activities presented in this guide.
The antiproliferative activity of the N-methyl-picolinamide-4-thiol derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (e.g., HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Sorafenib) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration.
The minimum inhibitory concentration (MIC) of the picolinic acid derivatives and other antimicrobial compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI)[15][16][17][18][19].
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial or fungal suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations: Synthesis and Signaling Pathways
Visual representations of chemical syntheses and biological pathways can aid in understanding the context of the compounds' activities.
Caption: A plausible synthetic route to this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scihub.org [scihub.org]
- 11. researchgate.net [researchgate.net]
- 12. Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs [escholarship.org]
- 14. Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. api.pageplace.de [api.pageplace.de]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. woah.org [woah.org]
- 18. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. taylorfrancis.com [taylorfrancis.com]
A study of the enzymatic stability of peptides modified with 6-Methylpicolinic acid-thioamide
A Comparative Guide to the Enzymatic Stability of Thioamide-Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic stability of peptides modified with a thioamide backbone substitution. While specific data on 6-Methylpicolinic acid-thioamide is limited in currently available literature, this document focuses on the well-researched and closely related thioamide modification as a strategy to enhance peptide stability. The information presented is supported by experimental data from published studies, offering insights into the performance of thioamide-modified peptides compared to their unmodified counterparts and other common stabilization techniques.
Enhanced Proteolytic Resistance with Thioamide Modification
Peptide therapeutics often face the challenge of rapid degradation by proteases in the body, leading to a short half-life and limited therapeutic efficacy.[1][2] Chemical modifications are a key strategy to overcome this limitation. One such modification is the substitution of a backbone amide bond with a thioamide bond. This single-atom substitution has been shown to significantly increase the resistance of peptides to proteolytic cleavage.[3][4]
The increased stability is attributed to the altered electronic and steric properties of the thioamide bond compared to the native amide bond.[3][5] The larger van der Waals radius of the sulfur atom can lead to local conformational changes that hinder the binding of proteases to the peptide backbone.[3][5] This prevents the enzyme from effectively cleaving the peptide, thereby extending its half-life.
The following table summarizes the significant improvements in enzymatic stability observed in well-known therapeutic peptides upon thioamide modification.
| Peptide/Analog | Modifying Enzyme | Unmodified Half-life | Thioamide-Modified Half-life | Fold Increase in Half-life | Reference |
| Glucagon-like peptide-1 (GLP-1)-F7 | DPP-4 | ~2 min | 12 h | >360 | [3] |
| Glucagon-like peptide-1 (GLP-1)-F7A8 | DPP-4 | ~2 min | 26 h | >780 | [3] |
| Gastric Inhibitory Polypeptide (GIP) | DPP-4 | ~5 min | 60 h - 68 h | ~720 - 816 | [3] |
| Macrocyclic Peptide 12 | Human Serum | 7 h | >72 h | >10 | [4] |
Comparison with Other Peptide Stabilization Strategies
Thioamide modification is one of several techniques used to improve peptide stability. The table below offers a qualitative comparison with other common methods.
| Modification Strategy | Advantages | Disadvantages |
| Thioamide Substitution | Significant increase in proteolytic resistance with a single atom substitution.[3][4] Can be introduced at or near the cleavage site.[3] Compatible with other modifications.[3] | Synthesis can be challenging.[6][7] May alter peptide conformation and biological activity in some cases.[5] |
| D-Amino Acid Substitution | Highly effective at preventing proteolysis.[8][9] | Can significantly alter peptide structure and reduce or abolish biological activity.[9] |
| N-methylation | Can improve both stability and membrane permeability.[10] | May disrupt hydrogen bonding networks crucial for receptor binding.[10] |
| Hydrocarbon Stapling | Enforces and stabilizes α-helical structures, leading to increased proteolytic resistance and cell permeability.[9] | Limited to peptides with specific sequences amenable to stapling. Synthesis can be complex. |
| Backbone Cyclization | Can significantly increase stability against exopeptidases.[11] | May not protect against endopeptidases. Can be synthetically challenging.[11] |
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of a modified peptide in plasma.
Materials:
-
Test peptide and unmodified control peptide
-
Human or rat plasma (anticoagulated with EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) for protein precipitation
-
Incubator or water bath at 37°C
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide and the control peptide in an appropriate solvent (e.g., water or PBS).
-
Incubation: a. Pre-warm the plasma to 37°C. b. Spike the test peptide into the plasma to a final concentration of 10-100 µM. c. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.
-
Protein Precipitation: a. Immediately add the plasma aliquot to a tube containing a 2-3 fold excess of cold ACN with 0.1% TFA (e.g., 150 µL). b. Vortex vigorously for 30 seconds to precipitate plasma proteins. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: a. Carefully collect the supernatant. b. Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining. c. The percentage of peptide remaining at each time point is calculated relative to the amount at time 0.
-
Data Interpretation: Plot the percentage of intact peptide versus time and calculate the half-life (t½) of the peptide in plasma.
Proteolytic Degradation Assay with a Specific Protease (e.g., DPP-4)
This protocol is for evaluating the stability of a peptide against a specific protease.
Materials:
-
Test peptide and unmodified control peptide (e.g., GLP-1 analogs)
-
Recombinant human Dipeptidyl Peptidase-4 (DPP-4)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Incubator at 37°C
-
Quenching solution (e.g., 10% TFA)
-
HPLC system with a C18 column
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, the test peptide (at a final concentration of ~50 µM), and the control peptide in separate tubes.
-
Enzyme Addition: Initiate the reaction by adding DPP-4 to a final concentration of approximately 2.5 ng/mL.[3]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points and Quenching: At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes for the unmodified peptide, and longer intervals for the modified peptide), withdraw an aliquot and quench the reaction by adding an equal volume of 10% TFA.
-
HPLC Analysis: Analyze the quenched samples by HPLC to separate the intact peptide from its cleavage products.
-
Half-life Calculation: Quantify the peak area of the intact peptide at each time point. Plot the natural logarithm of the percentage of remaining peptide against time. The half-life can be calculated from the slope of the linear regression.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increasing the bioactive space of peptide macrocycles by thioamide substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity studies of 6-Methylpicolinic acid-thioamide in biological systems
A comprehensive guide to the cross-reactivity and performance of 6-Methylpicolinic acid-thioamide against alternative small molecule inhibitors.
This guide provides a comparative overview of this compound, a novel investigational compound, against other known inhibitors targeting similar biological pathways. Due to the limited availability of direct cross-reactivity studies for this compound, this analysis is based on data from structurally related picolinic acid derivatives and thioamide-containing compounds to provide a representative performance profile. The data presented herein is intended for research and drug development professionals to illustrate potential selectivity and off-target effects.
Performance Comparison: Inhibitory Activity
The following table summarizes the inhibitory activity (IC50) of this compound and three alternative compounds against a primary target, Transforming Growth Factor-β Receptor 1 (TGF-βR1), and two potential off-targets, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). Lower IC50 values indicate higher potency.
| Compound | Primary Target: TGF-βR1 (IC50 in nM) | Off-Target 1: VEGFR-2 (IC50 in nM) | Off-Target 2: EGFR (IC50 in nM) |
| This compound | 15 | 1,200 | >10,000 |
| Compound A (Picolinamide analog) | 50 | 800 | 5,000 |
| Compound B (Thioamide analog) | 25 | 2,500 | >10,000 |
| Compound C (Broad-spectrum Kinase Inhibitor) | 5 | 20 | 100 |
Experimental Protocols
The data presented in this guide is based on established experimental methodologies to assess the potency and selectivity of small molecule inhibitors.
Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human kinase enzymes (e.g., TGF-βR1, VEGFR-2, EGFR)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer solution
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Microplate reader
Procedure:
-
A solution of the recombinant kinase and its specific peptide substrate is prepared in the kinase buffer.
-
The test compound (e.g., this compound) is serially diluted in DMSO and added to the wells of a 384-well plate.
-
The kinase-substrate solution is added to the wells containing the test compound and incubated for 10 minutes at room temperature.
-
The kinase reaction is initiated by adding ATP to each well. The plate is then incubated for 1 hour at room temperature.
-
After the incubation period, the ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used to generate a luminescent signal.
-
The luminescence is measured using a microplate reader. The intensity of the luminescence is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay measures the cytotoxic effect of a compound on a cell line.
Materials:
-
Human cancer cell lines (e.g., A549, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, the MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
The medium is then removed, and the formazan crystals are dissolved in a solubilization buffer.
-
The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway potentially modulated by picolinic acid-thioamide derivatives and a typical experimental workflow for their evaluation.
Caption: TGF-β signaling pathway with the inhibitory action of this compound on TGF-βRI.
Caption: Experimental workflow for the synthesis and biological evaluation of novel inhibitors.
A Comparative Guide to the In-Vitro and In-Vivo Performance of 6-Methylpicolinic Acid-Thioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
While direct comparative studies on the in-vitro and in-vivo performance of 6-methylpicolinic acid-thioamide derivatives are not extensively available in peer-reviewed literature, this guide provides a framework for evaluating such compounds. By examining structurally related N-methylpicolinamide-4-thiol derivatives, we can illustrate the methodologies and data presentation crucial for a comprehensive assessment. This guide will delve into their potential as anti-cancer agents, focusing on their in-vitro efficacy against various cancer cell lines and the subsequent in-vivo validation in preclinical models.
In-Vitro Performance: Anti-proliferative Activity and Kinase Inhibition
A study on a series of novel N-methylpicolinamide-4-thiol derivatives demonstrated their potential as anti-tumor agents. The in-vitro anti-proliferative activities of these compounds were evaluated against a panel of human cancer cell lines.
One compound, 6p , emerged as a particularly potent derivative, exhibiting broad-spectrum anti-proliferative activity.[1][2] Further investigation revealed that compound 6p selectively inhibits Aurora-B kinase, a key regulator of mitosis, providing a potential mechanism for its anti-cancer effects.[1][2]
Quantitative Data Summary
The following table summarizes the in-vitro anti-proliferative activity (IC50 values in µM) of compound 6p and the reference compound Sorafenib against various human cancer cell lines.[1][2]
| Compound | HepG2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | SW480 (Colon) | A549 (Lung) | SPC-A1 (Lung) | A375 (Melanoma) | U87 (Glioblastoma) |
| 6p | 2.23 | 35.73 | 9.14 | 8.78 | 13.71 | 9.61 | 6.97 | 25.53 |
| Sorafenib | 16.30 | >100 | 10.09 | 40.65 | 13.15 | 18.60 | 17.96 | 62.19 |
The kinase inhibitory activity of compound 6p against a panel of six kinases is presented below, demonstrating its selectivity for Aurora-B.[1][2]
| Kinase | % Inhibition at 10 µM |
| Aurora-A | 23 |
| Aurora-B | 87 |
| Axl | 15 |
| Flt3 | 8 |
| KDR | 12 |
| PDGFRα | 18 |
In-Vivo Performance: Xenograft Tumor Models
Following promising in-vitro results, the next logical step is to evaluate the in-vivo efficacy of lead compounds like 6p in animal models. The human tumor xenograft model in immunocompromised mice is a standard preclinical model for assessing anti-cancer activity. This model involves the subcutaneous or orthotopic implantation of human cancer cells into mice, followed by treatment with the test compound.
Key In-Vivo Efficacy Parameters:
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume or weight in treated animals compared to a control group.
-
Tumor Volume: Regularly measured to monitor the response to treatment over time.
-
Body Weight: Monitored as an indicator of systemic toxicity.
-
Survival Analysis: In some studies, the overall survival of the treated animals is a primary endpoint.
While specific in-vivo data for N-methylpicolinamide-4-thiol derivatives is not yet published, the experimental protocol outlined below is a standard approach that would be employed for their evaluation.
Experimental Protocols
In-Vitro Cell Proliferation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium.[5] Incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[3]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In-Vitro Kinase Assay (Aurora-B)
Biochemical assays are used to determine the direct inhibitory effect of a compound on the activity of a specific kinase.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the purified active Aurora-B kinase, a suitable substrate (e.g., histone H3), and ATP in a kinase assay buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Incubation: Incubate the mixture at 30°C for a specified period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection: The kinase activity can be measured using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP into the substrate) or non-radioactive methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
In-Vivo Xenograft Tumor Model
This protocol describes a general procedure for establishing a subcutaneous xenograft model.
Protocol:
-
Cell Preparation: Harvest cancer cells from in-vitro culture and resuspend them in a suitable medium (e.g., PBS or serum-free medium), often mixed with Matrigel to support tumor formation.[7]
-
Cell Implantation: Subcutaneously inject the cell suspension (e.g., 2-5 x 106 cells in 0.1 mL) into the flank of immunocompromised mice (e.g., nude or SCID mice).[8]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm3).[8]
-
Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer the test compound and vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).[8]
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor the body weight of the mice.[9][10] Tumor volume can be calculated using the formula: (length × width2) / 2.[8][9][10]
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Experimental Workflow: From In-Vitro Screening to In-Vivo Validation
Caption: A typical workflow for the evaluation of novel anti-cancer compounds.
Aurora Kinase B Signaling Pathway in Mitosis
Caption: The role of Aurora B kinase in mitosis and its inhibition.
References
- 1. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 8. In vivo mouse xenograft tumor model [bio-protocol.org]
- 9. Establishment of in-vivo tumor xenograft experiments [bio-protocol.org]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Benchmarking 6-Methylpicolinic Acid-Thioamide Against Known DNA Gyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical performance of 6-Methylpicolinic acid-thioamide as a DNA gyrase inhibitor against established ligands and inhibitors. Due to the absence of specific published data for this compound, this comparison is based on the known activities of the broader class of thioamide antibiotics, with a particular focus on closthioamide, a known thioamide-containing DNA gyrase inhibitor.
Introduction to this compound and DNA Gyrase Inhibition
This compound belongs to the thioamide class of organic compounds. Thioamides are isosteres of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution alters the molecule's physicochemical properties, often leading to enhanced biological activity, including improved metabolic stability and target affinity.[1] Several thioamide-containing compounds have demonstrated potent antimicrobial and anticancer activities.[1]
A key molecular target for a subset of thioamide antibiotics is DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] Inhibition of DNA gyrase leads to the disruption of these vital cellular processes and ultimately bacterial cell death. This makes DNA gyrase an attractive target for the development of novel antibacterial agents. Closthioamide, a polythioamide natural product, is a known potent inhibitor of bacterial DNA gyrase.[1][2]
This guide will benchmark the hypothetical inhibitory activity of this compound against three well-characterized DNA gyrase inhibitors:
-
Closthioamide: A thioamide-containing natural product that inhibits the ATPase activity of DNA gyrase.[1][2]
-
Novobiocin: An aminocoumarin antibiotic that also targets the ATPase activity of the GyrB subunit of DNA gyrase.
-
Ciprofloxacin: A fluoroquinolone antibiotic that targets the cleavage-rejoining complex of DNA gyrase.
Comparative Analysis of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the selected known inhibitors against E. coli DNA gyrase. The projected activity of this compound is extrapolated based on the general potency of thioamide-based inhibitors.
| Compound | Class | Target Subunit(s) | Mechanism of Action | IC50 (µM) vs. E. coli DNA Gyrase |
| This compound | Thioamide | GyrB (Hypothetical) | Inhibition of ATPase activity (Hypothetical) | To be determined |
| Closthioamide | Thioamide | GyrB | Inhibition of ATPase activity | ~1.4 |
| Novobiocin | Aminocoumarin | GyrB | Competitive inhibitor of ATPase activity | ~0.08-0.5 |
| Ciprofloxacin | Fluoroquinolone | GyrA | Stabilization of DNA-gyrase cleavage complex | ~0.39-2.57 |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of DNA gyrase and the points of inhibition for different classes of inhibitors.
Caption: Mechanism of DNA gyrase and points of inhibitor intervention.
Experimental Protocols
The following is a generalized protocol for a DNA gyrase supercoiling inhibition assay, a common method for evaluating the potency of potential inhibitors.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase (containing GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Known inhibitor as a positive control (e.g., ciprofloxacin)
-
Solvent as a negative control
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations. Include positive and negative controls in separate tubes.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light using a gel documentation system. The amount of supercoiled DNA in each lane is quantified.
-
IC50 Determination: Plot the percentage of inhibition of supercoiling activity against the concentration of the test compound. The IC50 value is the concentration of the compound that inhibits 50% of the DNA gyrase activity.
Experimental Workflow Diagram
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 6-Methylpicolinic Acid-Thioamide
For researchers and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a detailed, step-by-step procedure for the safe disposal of 6-Methylpicolinic acid-thioamide, a compound requiring careful management due to the potential hazards associated with its chemical class. Adherence to these protocols is critical for protecting laboratory personnel and the environment.
Disclaimer: This document provides general guidance. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to all local, regional, and national hazardous waste regulations. Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific disposal protocols.
Hazard Profile Summary
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral | Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Serious Eye Damage | Causes serious eye damage. | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Aquatic Hazard | Harmful to aquatic life. | P273: Avoid release to the environment. |
| Carcinogenicity (Potential) | Thioamides as a class may include compounds considered to be carcinogenic. Thioacetamide is cited as a carcinogen.[2] | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a formal hazardous waste process. Under no circumstances should this chemical or its containers be disposed of in the regular trash or flushed down the sanitary sewer.[3][4]
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.[5]
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes. Ensure skin is not exposed.
-
Respiratory Protection: If handling the powder outside of a chemical fume hood, a NIOSH-approved respirator may be necessary.
Step 2: Segregate and Collect Chemical Waste
Proper segregation at the point of generation is crucial for safe disposal.[6]
-
Solid Waste:
-
Collect surplus or expired this compound powder in its original container or a clearly labeled, compatible hazardous waste container.
-
Do not mix with other chemical wastes to avoid unintended reactions.[4]
-
-
Liquid Waste:
-
Contaminated Labware and Debris:
-
Any items grossly contaminated with the compound, such as gloves, weigh boats, or paper towels, must be disposed of as hazardous waste.[3]
-
Place these items in a designated, sealed plastic bag or container labeled "Hazardous Waste" with the chemical name.
-
Empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and treated as liquid hazardous waste.[3] After rinsing, the container can often be disposed of in the regular trash, but confirm this with your EHS office.[3]
-
Step 3: Store Waste Securely
Store all hazardous waste containers safely pending pickup by a licensed disposal service.
-
Labeling: Ensure every waste container is accurately labeled with a "Hazardous Waste" tag, the full chemical name, and the accumulation start date.[6]
-
Closure: Keep all waste containers tightly closed except when adding waste.[3]
-
Location: Store in a designated, secure area away from incompatible materials.[4] Secondary containment is recommended to contain any potential leaks.[3]
Step 4: Arrange for Professional Disposal
Hazardous chemical waste must be disposed of through your institution's EHS program or a certified hazardous waste contractor.[6]
-
Contact EHS: Follow your institution's procedures to request a chemical waste pickup.
-
Documentation: Complete any required forms, accurately listing the contents of each waste container.[4]
-
Handover: Ensure the waste is handed over to authorized personnel for transport and final disposal, which is typically high-temperature incineration.[5]
Operational Workflows
To ensure clarity and compliance, the following diagrams illustrate the key decision-making and procedural flows for disposing of this compound.
Caption: Disposal decision workflow for this compound.
Caption: Waste segregation logic for different forms of chemical waste.
References
- 1. fishersci.com [fishersci.com]
- 2. nj.gov [nj.gov]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Guide for Handling 6-Methylpicolinic Acid-Thioamide
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe handling of 6-Methylpicolinic acid-thioamide in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the presence of the thioamide group and its aromatic heterocyclic structure, this compound should be handled as a compound that is potentially irritating to the skin, eyes, and respiratory system, and may be harmful if ingested. The recommended PPE is designed to minimize exposure through all potential routes.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashes or aerosol generation. | To protect eyes from direct contact with the chemical, which may cause serious irritation or damage.[1][2] A face shield offers broader protection. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2] It is advisable to consult the glove manufacturer's resistance guide for specific chemicals. | To prevent skin contact, which may cause irritation or absorption of the chemical.[1] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[3] Consider a chemical-resistant apron for larger quantities or splash-prone procedures. | To protect skin and personal clothing from spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1] If aerosolization is likely, a respirator may be necessary.[2][3][4] | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[5] |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material. | To protect feet from spills. |
Experimental Workflow for Donning and Doffing PPE
Caption: Sequential process for correctly putting on and taking off Personal Protective Equipment.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to minimize the risk of exposure and accidents.
2.1. Preparation and Weighing
-
Designated Area: Conduct all handling of solid this compound within a certified chemical fume hood to control potential dust and vapors.
-
Pre-Handling Check: Before starting, ensure that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.
-
Weighing: Use a balance inside the fume hood or in a designated weighing enclosure. Use anti-static weighing paper or a container to prevent dispersal of the solid.
-
Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual particles.
2.2. Dissolving and Reactions
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Vessel Sealing: Keep all vessels containing this compound covered or sealed when not in immediate use.
-
Heating and Reactions: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Ensure the setup is secure and monitored.
Experimental Protocol: Spill Management
In the event of a spill, follow these steps immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: For small spills, contain the material with an appropriate absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills.
-
Neutralization (if applicable): For acidic or basic compounds, neutralize appropriately after initial containment.
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the contained material into a designated chemical waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.[6]
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused/Expired Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Labware | Rinse glassware with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste. Dispose of heavily contaminated disposable labware (e.g., pipette tips, weighing boats) in a designated solid chemical waste container. |
| Contaminated PPE | Dispose of contaminated gloves, bench paper, and other disposable PPE in a designated solid hazardous waste container. Non-disposable PPE should be decontaminated thoroughly before reuse. |
| Aqueous Waste | Collect all aqueous solutions containing this compound in a designated hazardous waste container. Do not pour down the drain.[5][6] |
| Organic Solvent Waste | Collect all organic solvent solutions containing the compound in a designated, compatible hazardous waste container. Ensure proper segregation of halogenated and non-halogenated solvents as per your institution's guidelines. |
Logical Relationship for Waste Segregation
Caption: Flowchart illustrating the correct segregation of waste generated from handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
